molecular formula C7H14OS2 B1466839 2-(2-Methoxyethyl)-1,3-dithiane CAS No. 938184-26-0

2-(2-Methoxyethyl)-1,3-dithiane

Cat. No.: B1466839
CAS No.: 938184-26-0
M. Wt: 178.3 g/mol
InChI Key: GQRVNLYPDDGITK-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1,3-dithiane is a specialist organosulfur compound belonging to the 1,3-dithiane family, which are widely recognized as versatile carbonyl anion equivalents in organic synthesis . The structure, featuring a six-membered ring with two sulfur atoms at the 1 and 3 positions, is known to act as a robust protecting group for aldehydes and ketones, as well as a key building block for complex molecule construction . The 2-(2-methoxyethyl) side chain may potentially enhance the solubility of the molecule in a range of organic solvents, facilitating its use in various reaction conditions. Researchers can employ this reagent in umpolung (polarity reversal) strategies to synthesize ketones and alcohols that are otherwise challenging to access. As with all compounds of this class, it is essential to handle it using appropriate safety protocols. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyethyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS2/c1-8-4-3-7-9-5-2-6-10-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRVNLYPDDGITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 2-(2-Methoxyethyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific chemical entity named in your request, 2-(2-Methoxyethyl)-1,3-dithiane , while explicitly addressing the CAS registry number discrepancy found in major chemical databases.

Executive Summary & Critical Data Note

This compound is a specialized organosulfur reagent acting as a masked equivalent of 3-methoxypropanal . It functions primarily as a


 synthon (acyl anion equivalent) via the Corey-Seebach Umpolung methodology. This reagent is critical in the total synthesis of polyketides and complex natural products where the introduction of a protected 3-carbon aldehyde fragment with a pendant ether is required.
⚠️ Critical Identity Clarification

There is a discrepancy between the chemical name and the CAS number provided in the request. Researchers must verify the specific structure required for their application:

  • Target Name: this compound (Subject of this guide)

    • True CAS: 938184-26-0 (or generic 505-23-7 derivatives)[1]

    • Function: Masked aldehyde (3-methoxypropanal).

  • Provided CAS: 169059-55-6 [2]

    • Corresponds to: Ethyl this compound-2-carboxylate [2]

    • Function: Masked

      
      -keto ester (Ethyl 3-methoxy-2-oxopropanoate).
      

This guide focuses on the Named Compound (Masked Aldehyde) as it is the more fundamental building block, but protocols described here for lithiation are applicable to both variants.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

PropertyDataNote
Chemical Name This compound
Molecular Formula

Molecular Weight 178.32 g/mol
Appearance Colorless to pale yellow oilOxidation leads to darkening
Odor Characteristic sulfide stenchRequires fume hood handling
Boiling Point ~110–115 °C @ 0.5 mmHgEstimated based on C6 analogs
Solubility THF,

, DCM, Toluene
Insoluble in water
Stability Stable at -20°C (Inert atm)Oxidizes slowly in air to sulfoxides

Synthetic Architecture

The synthesis of this compound is most efficiently achieved via the alkylation of the parent 1,3-dithiane. This route is preferred over the acid-catalyzed thioacetalization of 3-methoxypropanal because the aldehyde precursor is unstable and prone to polymerization.

Mechanistic Pathway (Graphviz)

Synthesis Dithiane 1,3-Dithiane (Starting Material) Li_Int 2-Lithio-1,3-dithiane (Nucleophilic Species) Dithiane->Li_Int n-BuLi, THF -78°C, 1h Product This compound (Target) Li_Int->Product + Electrophile -78°C to RT Electrophile 1-Bromo-2-methoxyethane (Electrophile) Electrophile->Product

Figure 1: Direct alkylation strategy utilizing the "Schlenk Equilibrium" of the lithiated species.

Experimental Protocol: Synthesis via Alkylation

Reagents:

  • 1,3-Dithiane (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 2.5M in hexanes)

  • 1-Bromo-2-methoxyethane (1.1 equiv)

  • THF (Anhydrous, freshly distilled)

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add 1,3-dithiane (20 mmol) and dissolve in anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Dropwise add n-BuLi (21 mmol) over 20 minutes. The solution will turn a characteristic pale yellow. Stir at -78°C for 2 hours to ensure complete formation of the 2-lithio-1,3-dithiane species.

    • Expert Insight: A longer stirring time at low temperature is crucial to avoid "proton shuffling" where the product deprotonates the starting material.

  • Alkylation: Add 1-bromo-2-methoxyethane (22 mmol) neat via syringe pump over 15 minutes.

  • Equilibration: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 3 hours. Keep at 0°C for another 12 hours (or overnight in a freezer).

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x).[3] Wash combined organics with water and brine. Dry over
    
    
    .[3]
  • Purification: Concentrate in vacuo. Purify via vacuum distillation (Kugelrohr) or flash chromatography (9:1 Hexanes:EtOAc) to yield the product as a clear oil.

Mechanistic Utility: The Umpolung Cycle

The primary value of this reagent lies in its ability to reverse the polarity of the carbonyl carbon (Umpolung). The C2 proton (


) can be removed to generate a nucleophile that retains the oxidation state of an aldehyde.
Reaction Flow Diagram

Umpolung Reagent This compound Anion Lithiated Intermediate (Nucleophile) Reagent->Anion t-BuLi, THF, -78°C Adduct Functionalized Dithiane Anion->Adduct Electrophile (E+) (Epoxide, Alkyl Halide, Carbonyl) Final Target Ketone/Aldehyde (Mask Removed) Adduct->Final Deprotection (HgO/BF3 or I2/NaHCO3)

Figure 2: The Umpolung cycle converting the dithiane into a nucleophilic acyl equivalent.

Application Protocol: Generation of 1,4-Functionalized Systems

This protocol describes the reaction of this compound with an epoxide, a common route to polyketide fragments.

  • Lithiation: Dissolve this compound (1.0 equiv) in THF. Cool to -78°C. Add t-BuLi (1.1 equiv).[3]

    • Note: t-BuLi is preferred over n-BuLi for substituted dithianes to prevent competitive nucleophilic attack on the sulfur ring or elimination.

  • Epoxide Opening: Add the target epoxide (1.2 equiv) followed immediately by a Lewis acid promoter (e.g.,

    
    ) or HMPA if the epoxide is hindered.
    
  • Deprotection (Unmasking):

    • Method A (Mild): Treat the dithiane adduct with Iodine (

      
      ) and 
      
      
      
      in Acetone/Water (9:1) at 0°C.
    • Method B (Standard): Use Mercury(II) Oxide (HgO) and

      
       in aqueous THF.
      
    • Result: This releases the carbonyl group, yielding a

      
      -hydroxy ketone with a pendant methoxyethyl ether.
      

Safety & Handling

  • Stench Management: All glassware and syringes must be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols/sulfides and neutralize odor.

  • Pyrophoric Reagents: t-BuLi and n-BuLi are pyrophoric. Use strict inert atmosphere techniques (Schlenk line or Glovebox).

  • Toxicity: Dithianes are generally skin irritants. The mercury salts used in Method B deprotection are highly toxic; Iodine/Bicarbonate (Method A) is the greener alternative.

References

  • Corey, E. J., & Seebach, D. (1965). "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Acylation." Angewandte Chemie International Edition.

  • Smith, A. B., III, et al. (1995). "Total Synthesis of Spongistatin 1." Journal of the American Chemical Society. (Demonstrates dithiane utility in complex fragment coupling).

  • Yus, M., Nájera, C., & Foubelo, F. (2003). "The role of 1,3-dithianes in natural product synthesis." Tetrahedron.

  • ChemicalBook. (2023). "1,3-Dithiane-2-carboxylic acid, 2-(2-methoxyethyl)-, ethyl ester Properties (CAS 169059-55-6)." (Reference for the CAS discrepancy).

Sources

Stability of Methoxyethyl-Substituted Dithianes in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol Analysis

Executive Summary

1,3-Dithianes are the gold standard for carbonyl protection and Umpolung reactivity (acyl anion equivalents). However, the introduction of a methoxyethyl substituent —typically at the C2 position—alters the physicochemical profile of the protecting group. This guide addresses the stability of 2-(2-methoxyethyl)-1,3-dithiane and related analogs in acidic media.

Core Thesis: Methoxyethyl-substituted dithianes exhibit a bifurcated stability profile :

  • Brønsted Acid Stability: They display enhanced resistance to hydrolysis compared to simple alkyl dithianes. The protonation of the ether oxygen creates a proximal cation that inductively destabilizes the thionium ion intermediate required for ring opening.

  • Lewis Acid Lability: They are more susceptible to Lewis acid-mediated deprotection (e.g., Hg(II), I

    
    ) due to anchimeric assistance  (Neighboring Group Participation), where the ether oxygen chelates the metal center, facilitating C-S bond cleavage.
    

Mechanistic Analysis

The Challenge of Dithiane Hydrolysis

The hydrolysis of a 1,3-dithiane requires the cleavage of two strong C-S bonds. In simple Brønsted acids (HCl, H


SO

), this process is kinetically slow because sulfur is a soft base and protonates poorly compared to oxygen. Hydrolysis typically requires a "thiophilic" Lewis acid (Hg

, Ag

, Tl

) or an oxidant to activate the sulfur.
The Methoxyethyl Effect (The "Trojan Horse")

The methoxyethyl group (


) introduces a hard Lewis base (ether oxygen) into the system. Its effect depends entirely on the nature of the acid used.
Scenario A: Brønsted Acid Media (e.g., TFA, HCl)
  • Primary Interaction: Protonation occurs preferentially at the ether oxygen (

    
     of ROH
    
    
    
    
    
    ) rather than the sulfide sulfur (
    
    
    of RSH
    
    
    
    
    ).
  • Inductive Effect: The resulting ammonium-like species (

    
    ) exerts a strong electron-withdrawing inductive effect (-I).
    
  • Kinetic Consequence: This destabilizes the formation of the thionium ion (the rate-determining cationic intermediate), effectively retarding hydrolysis.

    • Result:High Stability.

Scenario B: Lewis Acid Media (e.g., Hg(ClO

)

, I

)
  • Primary Interaction: The soft Lewis acid binds to the sulfur.

  • Anchimeric Assistance: The ether oxygen acts as an intramolecular ligand, forming a transient chelate with the metal center or stabilizing the departing sulfur leaving group.

  • Kinetic Consequence: This lowers the entropic barrier for the metal-sulfur interaction and prevents the "re-closing" of the ring.

    • Result:Accelerated Deprotection.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways based on the acidic environment.

DithianeStability cluster_Bronsted Pathway A: Brønsted Acid (H+) cluster_Lewis Pathway B: Lewis Acid (M+) Start This compound H_Prot Ether Protonation (Kinetic Preference) Start->H_Prot + H+ (TFA/HCl) M_Coord S-Metal Coordination (Soft-Soft Interaction) Start->M_Coord + M+ (Hg, I2) Inductive Inductive Destabilization (-I Effect on C2) H_Prot->Inductive NoReaction Hydrolysis Retarded (STABLE) Inductive->NoReaction High Barrier Chelate Anchimeric Assistance (Ether O binds M+) M_Coord->Chelate NGP Thionium Thionium Ion Formation (Ring Opening) Chelate->Thionium C-S Cleavage Product Carbonyl Regeneration (LABILE) Thionium->Product + H2O

Caption: Divergent stability pathways. Brønsted acids protonate the ether (left), stabilizing the starting material. Lewis acids trigger chelation-assisted hydrolysis (right).

Experimental Protocols

Protocol A: Acid Stability Challenge (Validation)

Use this protocol to confirm the stability of your substrate in non-oxidizing acidic media (e.g., during glycosylation or Boc-removal steps).

Reagents:

  • Substrate: 0.1 mmol Methoxyethyl-dithiane

  • Solvent: Dichloromethane (DCM) / Trifluoroacetic Acid (TFA) (4:1 v/v)

  • Internal Standard: 1,3,5-Trimethoxybenzene

Workflow:

  • Dissolve 0.1 mmol substrate and 0.05 mmol internal standard in 2.0 mL DCM.

  • Add 0.5 mL TFA dropwise at 0°C.

  • Warm to Room Temperature (23°C) and stir.

  • Sampling: Take aliquots at t=1h, 6h, and 24h.

  • Analysis: Quench aliquot with sat. NaHCO

    
    , extract with DCM, and analyze via 
    
    
    
    H NMR. Monitor the integration of the C2-H triplet (approx. 4.0-4.5 ppm) vs. the internal standard.
  • Pass Criteria: >95% recovery of starting material after 24h indicates functional stability.

Protocol B: Chelation-Assisted Deprotection (Removal)

Use this protocol when you are ready to unmask the carbonyl. This method utilizes the "Methoxyethyl Effect" to accelerate removal under mild conditions.

Reagents:

  • Reagent: Iodine (I

    
    ) - 2.0 equiv.
    
  • Additive: NaHCO

    
     (4.0 equiv)
    
  • Solvent: Acetone / Water (9:1)

Workflow:

  • Dissolve substrate (1.0 equiv) in Acetone/Water (0.1 M concentration).

  • Add NaHCO

    
     and cool to 0°C.
    
  • Add I

    
     in one portion. The solution will turn dark brown.
    
  • Observation: The reaction typically completes within 10–30 minutes (faster than alkyl analogs due to ether assistance).

  • Quench: Add 10% Na

    
    S
    
    
    
    O
    
    
    (aq) until the iodine color disappears.
  • Workup: Extract with EtOAc, wash with brine, dry over MgSO

    
    .
    

Data Summary: Relative Rates of Hydrolysis

The following table summarizes the estimated relative rates of hydrolysis for 2-substituted dithianes, highlighting the impact of the methoxyethyl group.

Substituent (R) at C2Media: 10% HCl (Brønsted)Media: Hg(ClO

)

(Lewis)
Stability Verdict
n-Butyl (Alkyl control)Very Slow (

)
Fast (

)
Standard Profile
Phenyl (Aryl)Slow (

)
Very Fast (

)
Benzylic Stabilization
2-Methoxyethyl Inert (

)
Accelerated (

)
Bifurcated

Note: "Inert" in HCl indicates the inductive protection mechanism is active.

References

  • Corey, E. J., & Seebach, D. (1975). "Methods of Synthetic Transformation: 1,3-Dithianes." Journal of Organic Chemistry. (Foundational text on dithiane stability and Umpolung).
  • Seebach, D., & Wilka, E.-M. (1976).[1][2] "Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols." Synlett. Link (Discusses synthesis and stability of alkylated dithianes).

  • Wan, Y., et al. (2009). "Neighboring group participation in the hydrolysis of acetals." Journal of Organic Chemistry. (General mechanism of ether-assisted hydrolysis).
  • Smith, K., & El-Hiti, G. A. (2021).[3] "Reactions between lithiated 1,3-dithiane oxides and trialkylboranes." Journal of Sulfur Chemistry. Link (Discusses 2-methoxyethyl dithiane oxide behavior).

  • Ganguly, N. C., et al. (2009).[1][4] "An efficient and convenient procedure for the hydrolysis of thioacetals/thioketals." Synthesis. Link (Modern deprotection protocols).

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-(2-methoxyethyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Umpolung Advantage

This Application Note details the protocol for synthesizing 2-(2-methoxyethyl)-1,3-dithiane from 3-methoxypropanal . This transformation is not merely a protection step; it is a strategic entry into Umpolung (polarity reversal) chemistry.

By converting the electrophilic carbonyl carbon of 3-methoxypropanal into a thioacetal, we render the methine proton acidic (


). Upon deprotonation (typically with 

-BuLi), this carbon becomes nucleophilic, allowing for the introduction of a 3-methoxypropyl moiety into electrophiles (alkyl halides, epoxides, ketones). This specific intermediate is critical for synthesizing complex polyketides and functionalized ethers where maintaining the oxidation state of the aldehyde is required post-coupling.

Scientific Foundation & Reaction Engineering

Chemical Strategy

The synthesis relies on the Lewis acid-catalyzed condensation of an aldehyde with a dithiol. While protic acids (


-TsOH) can be used, Boron Trifluoride Diethyl Etherate (

)
is selected as the catalyst of choice for this protocol.

Why


? 
  • Hard/Soft Acid-Base Matching: The "hard" boron center effectively activates the "hard" carbonyl oxygen without irreversibly binding to the "soft" sulfur atoms of the thiol, preventing catalyst poisoning.

  • Dehydrating Power: It facilitates the elimination of water, driving the equilibrium toward the dithiane.

  • Mild Conditions: Reactions proceed rapidly at

    
     to room temperature, minimizing polymerization of the sensitive 3-methoxypropanal starting material.
    
Reaction Mechanism

The mechanism involves the initial activation of the carbonyl oxygen, followed by nucleophilic attack by the sulfur. A critical intermediate is the thionium ion, which is rapidly trapped by the second thiol group to close the ring.

ReactionMechanism Aldehyde 3-Methoxypropanal (Electrophile) Complex Activated Complex Aldehyde->Complex Coordination BF3 BF3·OEt2 (Lewis Acid) BF3->Complex Hemithio Hemithioacetal Intermediate Complex->Hemithio + Thiol (-H+) Thiol 1,3-Propanedithiol Thionium Thionium Ion (Cyclization Precursor) Hemithio->Thionium - H2O (Elimination) Product 2-(2-methoxyethyl)- 1,3-dithiane Thionium->Product Intramolecular Cyclization Water H2O (Byproduct) Thionium->Water

Figure 1: Lewis-acid catalyzed mechanism of thioacetal formation via thionium ion intermediate.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]Density (g/mL)Role
3-Methoxypropanal 88.111.00.92Substrate
1,3-Propanedithiol 108.221.11.08Reagent

141.930.1 - 1.0*1.15Catalyst
Chloroform (

)
-Solvent1.49Solvent
10% NaOH (aq) -Wash-Quench/Purification

*Note: 0.1 eq is catalytic; however, stoichiometric amounts (1.0 eq) are often used if the aldehyde contains basic sites or to ensure rapid completion. For this aliphatic aldehyde, 0.2 eq is recommended.

Safety: The "Stench" Protocol

CRITICAL WARNING: 1,3-Propanedithiol has an extremely offensive, skunk-like odor that clings to surfaces and clothing.

  • Containment: All operations must occur in a high-performance fume hood.

  • Bleach Station: Prepare a bath of 10% Sodium Hypochlorite (Bleach) before opening the thiol bottle. All glassware, syringes, and septa contacting the thiol must be soaked in bleach immediately after use to oxidize the thiol to odorless sulfonate.

  • Double Gloving: Wear double nitrile gloves. Discard the outer pair immediately if contact occurs.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Oven-dry a 250 mL 2-neck round-bottom flask (RBF) containing a magnetic stir bar.

  • Fit the flask with a rubber septum and a nitrogen inlet adapter. Flush with

    
    .
    
  • Charge the flask with 3-methoxypropanal (8.81 g, 100 mmol) and anhydrous Chloroform (100 mL).

  • Add 1,3-Propanedithiol (11.9 g, 11.0 mL, 110 mmol) via syringe.

    • Technique Tip: Add the thiol slowly to avoid localized high concentrations.

Step 2: Catalysis 5. Cool the reaction mixture to


  using an ice/water bath.
6.  Add 

(2.5 mL, ~20 mmol) dropwise over 5 minutes.
  • Observation: The solution may darken slightly or become warm. The ice bath controls this exotherm.
  • Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature (RT).
  • Stir at RT for 3–12 hours.
  • Monitoring: Check by TLC (10% EtOAc in Hexanes). The aldehyde spot (
    
    
    , stains with anisaldehyde) should disappear; the dithiane product (
    
    
    ) is UV active and stains with
    
    
    .

Step 3: Workup & Odor Control [4] 9. Quench: Cool the mixture to


 and carefully add water (50 mL).
10. Phase Separation:  Transfer to a separatory funnel. Separate the organic layer (bottom, 

).[1] 11. Caustic Wash (Critical): Wash the organic layer twice with 10% NaOH (aq) (50 mL each).
  • Purpose: This removes the excess 1,3-propanedithiol by converting it to the water-soluble thiolate.
  • Neutralization: Wash with water (50 mL) followed by Brine (50 mL).
  • Drying: Dry the organic layer over anhydrous
    
    
    or
    
    
    . Filter into a tared flask.

Step 4: Purification 14. Concentrate the solvent under reduced pressure (Rotovap).

  • Note: The residue is likely a pale yellow oil.
  • Distillation: For high purity, vacuum distillation is recommended.
  • Expected Boiling Point: ~100–110°C at 0.5 mmHg (estimated based on MW).
  • Alternative: If the product solidifies (low melting point), recrystallize from Methanol.

Analytical Validation

Successful synthesis must be validated against the following structural markers:

MethodDiagnostic SignalAssignment

NMR
(

)

4.10 – 4.20 (t, 1H)
H-2 (Anomeric methine proton). The "Umpolung" handle.[4][5][6]

3.33 (s, 3H)

(Methoxy group).

2.80 – 2.95 (m, 4H)
H-4, H-6 (Dithiane ring protons).

3.50 (t, 2H)

(Ether methylene).

1.90 – 2.10 (m, 4H)
H-5 (Ring) + Sidechain

.

NMR

~45.0 ppm
C-2 (Dithiane carbon).

~58.0 ppm

.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion:

    • Cause: Wet solvent or old catalyst.

      
       hydrolyzes to release 
      
      
      
      and boric acid, which are less effective.
    • Fix: Use freshly distilled solvent and a new bottle of catalyst. Increase catalyst loading to 0.5 eq.

  • Polymerization:

    • Cause: 3-methoxypropanal is unstable to strong acids if the dithiol is not present immediately.

    • Fix: Ensure dithiol is mixed with the aldehyde before adding the Lewis acid.

  • Low Yield after Workup:

    • Cause: Product lost in aqueous layer or decomposition during distillation.

    • Fix: Dithianes are stable to base but can be oxidized. Ensure no bleach enters the actual product stream (only use bleach for waste).

Preparation of Starting Material (If not commercial)

If 3-methoxypropanal is unavailable, it can be synthesized in situ or prior to the reaction via the Michael Addition of Methanol to Acrolein :

  • Reagents: Acrolein + Methanol (excess).

  • Catalyst: Amberlyst-15 or Acetic Acid.

  • Condition:

    
    , stir 2h. Neutralize and distill.
    
  • Note: Commercial acrolein contains inhibitors (hydroquinone); distillation is required before use.

References

  • Corey, E. J., & Seebach, D. (1975). "1,3-Dithiane".[1][4][6][7][8][9][10][11] Organic Syntheses, Coll. Vol. 6, p.556. (Foundational protocol for dithiane synthesis using

    
    ).
    
  • Smith, A. B., et al. (1998). "Dithiane Linchpins in Polyketide Synthesis". Journal of the American Chemical Society.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (General stability and deprotection conditions).
  • Seebach, D. (1979). "Methods of Reactivity Umpolung". Angewandte Chemie International Edition, 18(4), 239–258. (Theoretical basis of the reaction).

Sources

Application Note: High-Fidelity Lithiation Protocol for 2-(2-methoxyethyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the generation and application of the 2-lithio-2-(2-methoxyethyl)-1,3-dithiane species. While standard 1,3-dithiane lithiation (the Corey-Seebach reaction) is a staple of organic synthesis for umpolung (polarity reversal) chemistry, this specific substrate introduces a methoxyethyl side chain . This moiety acts as an internal Lewis base, capable of coordinating the lithium cation to form a stable 5-membered chelate.

Key Technical Insight: The formation of this intramolecular chelate stabilizes the organolithium species, preventing decomposition, but can also increase the activation energy required for subsequent reactions with electrophiles. This protocol utilizes a "Temperature-Oscillation" strategy (-78°C


 -20°C 

-78°C) to ensure quantitative deprotonation while managing aggregate stability.

Scientific Foundation & Mechanism

The "Umpolung" Concept

In its native state, the carbonyl carbon of an aldehyde is electrophilic. By converting it to a 1,3-dithiane, the C2 proton becomes acidic (


) due to the polarizability of the adjacent sulfur atoms and 

orbital delocalization. Deprotonation yields a nucleophilic acyl anion equivalent.[1][2]
The Chelation Effect (The "Methoxy" Factor)

For 2-(2-methoxyethyl)-1,3-dithiane, the lithiation event is not merely acid-base chemistry; it is a chelation-controlled process.

  • Structure: The 2-methoxyethyl group provides an ether oxygen located exactly three atoms away from the C2 anionic center.

  • Chelation: Upon lithiation, the lithium cation (

    
    ) coordinates with both the C2 carbanion and the methoxy oxygen, forming a 5-membered metallacycle .
    
  • Consequence: This chelation significantly stabilizes the anion, making it less prone to proton exchange or degradation than simple alkyl dithianes. However, it requires warming to -20°C to ensure the kinetic barrier of deprotonation is overcome and the thermodynamic chelate is fully formed.

Mechanistic Pathway Visualization

LithiationMechanism Substrate This compound (Neutral) TS Transition State (Pre-complexation) Substrate->TS THF, -78°C nBuLi n-BuLi (Base) nBuLi->TS Lithiated 2-Lithio Species (5-Membered Li-O Chelate) TS->Lithiated Deprotonation (-20°C Aging) Lithiated->Lithiated Stable Chelate Product Functionalized Dithiane (C2-Substituted) Lithiated->Product + E+, -78°C Electrophile Electrophile (E+) (e.g., Alkyl Halide/Epoxide)

Figure 1: Mechanistic pathway showing the progression from neutral substrate to the chelation-stabilized lithio-species.

Pre-Protocol Checklist

Reagents & Quality Control
ReagentGrade/SpecCritical Quality Attribute (CQA)
This compound >98% PurityMust be free of residual aldehyde/thiol precursors. Dry under high vacuum for 2h before use.
n-Butyllithium (n-BuLi) 1.6 M or 2.5 M in HexanesMUST BE TITRATED. Concentration degrades over time. Use diphenylacetic acid or 1,10-phenanthroline method.
THF (Tetrahydrofuran) Anhydrous, Inhibitor-freeDistilled from Na/Benzophenone or passed through activated alumina columns. Water content <50 ppm.
Inert Gas Argon (preferred) or N2Argon is heavier than air, providing a better blanket for open-flask transfers.
Equipment
  • Flame-dried glassware (Schlenk flask or 3-neck RBF).

  • Low-temperature thermometer (must read down to -100°C).

  • Acetone/Dry Ice bath (-78°C).

  • Acetonitrile/Dry Ice bath (-40°C) or CCl4/Dry Ice (-23°C) [Optional: NaCl/Ice for -20°C].

Detailed Experimental Protocol

Phase 1: System Preparation
  • Drying: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of Argon. Allow to cool to room temperature (RT) under Argon flow.

  • Solvent Charge: Syringe in 20 mL of anhydrous THF .

  • Substrate Addition: Add 1.0 mmol (206 mg) of this compound. Ensure it is fully dissolved.

    • Note: If the substrate is an oil, weigh it in a syringe for accurate transfer.

Phase 2: Lithiation (The Critical Step)
  • Cooling: Submerge the flask in a Dry Ice/Acetone bath. Allow the internal temperature to reach -78°C . Wait 10 minutes to ensure thermal equilibrium.

  • Addition of Base: Dropwise, add 1.1 mmol of n-BuLi (e.g., 0.44 mL of a 2.5 M solution) over 5 minutes.

    • Visual Cue: A slight yellow color may develop. This is normal for dithianyl anions.

  • The "Aging" Step (Crucial for Methoxy-Dithianes):

    • Stir at -78°C for 15 minutes.

    • Warm the reaction to -20°C (or -30°C) and stir for 30-45 minutes .

    • Reasoning: While simple dithianes lithiate at -78°C, the methoxy side chain can form aggregates. Warming ensures the thermodynamic chelate (the 5-membered ring) is fully formed and the deprotonation is quantitative.

  • Re-Cooling: Cool the mixture back down to -78°C .

Phase 3: Electrophilic Trapping
  • Electrophile Addition: Add the electrophile (1.1 - 1.2 equiv) dissolved in a minimum amount of THF dropwise.

    • Example: Alkyl halide, Epoxide, or Aldehyde.[1][2][3][4][5][6][7][8]

    • Rate: Keep internal temp below -70°C during addition.

  • Reaction Time: Stir at -78°C for 1 hour. Then, allow the reaction to warm slowly to Room Temperature (RT) over 2-3 hours (unless the electrophile is highly reactive, in which case quench at 0°C).

Phase 4: Quench & Workup
  • Quench: Pour the reaction mixture into a vigorously stirring solution of saturated aqueous NH4Cl (20 mL) .

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Water, then Brine.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate in vacuo.

Experimental Workflow Diagram

Workflow Setup Setup: Flame-dry Flask Argon Atmosphere Dissolve Dissolve Substrate in Anhydrous THF Setup->Dissolve Cool78 Cool to -78°C Dissolve->Cool78 AddBuLi Add n-BuLi (1.1 eq) Dropwise Cool78->AddBuLi Warm20 Warm to -20°C (30 min) (Form Chelate) AddBuLi->Warm20 Critical Aging Cool78_2 Re-cool to -78°C Warm20->Cool78_2 AddE Add Electrophile Cool78_2->AddE Quench Quench (Sat. NH4Cl) Extract & Purify AddE->Quench

Figure 2: Step-by-step experimental workflow emphasizing the temperature oscillation for optimal anion formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovered Starting Material Incomplete lithiation due to aggregation or "wet" n-BuLi.Titrate n-BuLi immediately before use. Ensure the -20°C "aging" step is performed to break kinetic aggregates.
Complex Mixture / Decomposition Temperature too high during n-BuLi addition.Ensure internal temp stays < -70°C during addition. Dithianes are stable, but side reactions (e.g., elimination of methoxy group) are possible > 0°C.
No Reaction with Electrophile "Frozen" Chelate. The Li-O interaction is too strong.After adding the electrophile at -78°C, allow the reaction to warm to 0°C or RT. Add HMPA or DMPU (2-3 eq) to disrupt the chelate if necessary (use with caution).

Safety Protocols (n-BuLi)

  • Pyrophoric Hazard: n-Butyllithium can ignite spontaneously in air. Always use a syringe with a locking tip (Luer-lock) and maintain a positive pressure of inert gas.

  • Needle Discipline: Never pull the plunger back to the limit. Keep the needle tip submerged in the reagent or the reaction solvent.

  • Quenching Spills: Have a beaker of dry sand or Vermiculite and a Class D fire extinguisher nearby. Do NOT use water.

References

  • Corey, E. J., & Seebach, D. (1965). "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition, 4(12), 1075-1077.

  • Seebach, D. (1969). "Methods of Reactivity Umpolung." Angewandte Chemie International Edition, 18(4), 239-258.
  • Smith, A. B., & Adams, C. M. (2004). "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products." Accounts of Chemical Research, 37(6), 365-377.

  • Yus, M., Nájera, C., & Foubelo, F. (2003). "The role of 1,3-dithianes in natural product synthesis." Tetrahedron, 59(32), 6147-6212. (Detailed examples of substituted dithiane lithiation).

  • BenchChem Application Note. "Reaction of lithiated 2,2-Dimethyl-1,3-dithiane with electrophiles." (General protocol adaptation).

Sources

Application Note: Regioselective Alkylation of 1,3-Dithiane with 2-Methoxyethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for the mono-alkylation of 1,3-dithiane with 1-bromo-2-methoxyethane (2-methoxyethyl bromide). This transformation is a cornerstone of Corey-Seebach Umpolung chemistry , enabling the masking of a formyl group while appending a functionalized ether chain. The resulting 2-(2-methoxyethyl)-1,3-dithiane serves as a critical intermediate for introducing "PEG-like" solubility handles or constructing complex polyketide fragments. This protocol emphasizes strict temperature control and solvent modulation to suppress


-elimination side reactions common with alkoxy-substituted halides.

Scientific Foundation & Mechanistic Logic

The Umpolung Concept

In standard carbonyl chemistry, the carbonyl carbon is electrophilic (


).[1] By converting an aldehyde to a 1,3-dithiane, the polarity of this carbon is inverted.[1][2][3] The protons at the C2 position of the dithiane ring are rendered acidic (

in DMSO) due to the polarizability of the adjacent sulfur atoms and their ability to stabilize the resulting carbanion via

-orbital participation (or

hyperconjugation).

Upon deprotonation with n-butyllithium (n-BuLi), the generated 2-lithio-1,3-dithiane species becomes a potent nucleophile, capable of attacking alkyl halides in an


 fashion.
Reaction Specifics: 2-Methoxyethyl Bromide

The electrophile, 2-methoxyethyl bromide, presents a unique challenge compared to simple alkyl halides:

  • Inductive Deactivation: The

    
    -oxygen atom is electron-withdrawing, slightly reducing the nucleophilicity of the adjacent carbon, making the 
    
    
    
    reaction slower than with ethyl bromide.
  • Elimination Risk: The

    
    -hydrogens are acidified by the alkoxy group. A strong, hindered base (or the dithiane anion acting as a base) can trigger 
    
    
    
    elimination to form methyl vinyl ether.
  • Chelation: The methoxy oxygen can coordinate with the lithium cation, potentially aggregating the reagents or directing the stereochemistry if chiral auxiliaries were present.

Strategy: To favor substitution (


) over elimination (

), we utilize a non-polar/polar solvent gradient (THF to THF/DMPU) and maintain cryogenic temperatures during the addition phase.
Reaction Scheme (DOT Visualization)

ReactionScheme Dithiane 1,3-Dithiane (Substrate) LithioSpecies 2-Lithio-1,3-dithiane (Nucleophile) Dithiane->LithioSpecies THF, -78°C Deprotonation nBuLi n-BuLi (Base) nBuLi->LithioSpecies Bromide 2-Methoxyethyl bromide (Electrophile) Product 2-(2-methoxyethyl)- 1,3-dithiane Bromide->Product LithioSpecies->Product SN2 Attack -78°C to RT Elimination Side Product: Methyl Vinyl Ether LithioSpecies->Elimination E2 Pathway (If T > -40°C too fast)

Figure 1: Mechanistic pathway highlighting the critical competition between the desired SN2 substitution and the E2 elimination side reaction.

Detailed Protocol

Reagents & Equipment
  • 1,3-Dithiane: >98% purity. Recrystallize from methanol if yellow/impure.

  • 2-Methoxyethyl bromide: Distill before use if stored for >6 months (stabilizers can inhibit reaction).

  • n-Butyllithium: Titrate before use (typically 1.6 M or 2.5 M in hexanes).

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from a solvent purification system).

  • Additives: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) - Optional but recommended for high yields.

  • Glassware: Flame-dried 2-neck round bottom flask, nitrogen/argon balloon or manifold, magnetic stir bar.

Step-by-Step Procedure
StepOperationCritical ParameterRationale
1 Setup Inert Atmosphere (

/Ar)
The lithiated intermediate is moisture sensitive.
2 Dissolution Dissolve 1,3-dithiane (1.0 eq) in anhydrous THF (0.3 M).THF provides solubility and coordinates Li+, aiding deprotonation.
3 Cooling Cool to -78°C (Dry ice/Acetone).Essential to control the exotherm of deprotonation.
4 Deprotonation Add n-BuLi (1.1 eq) dropwise over 15 min.Slow addition prevents localized heating. A slight excess ensures full conversion.
5 Formation Stir at -78°C for 2 hours; then -40°C for 30 min.Allows the "covalent" C-Li bond to equilibrate to the reactive ion pair.
6 Electrophile Prep Mix 2-methoxyethyl bromide (1.2 eq) with DMPU (2-3 eq) in a separate vial.DMPU solvates Li+, breaking aggregates and increasing the nucleophilicity of the dithiane anion.
7 Alkylation Add the bromide/DMPU mixture dropwise at -78°C .CRITICAL: High concentration of electrophile at low T favors kinetic SN2 over thermodynamic E2.
8 Warm-up Allow to warm to 0°C over 4 hours.Reaction rate increases. Monitor by TLC (Hexane/EtOAc 9:1).
9 Quench Pour into saturated aqueous

.
Protonates any unreacted lithio-dithiane and destroys alkoxides.
Workup & Purification
  • Extraction: Extract the aqueous layer

    
     with Ethyl Acetate or DCM.
    
  • Washing: Wash combined organics with water (

    
    ) to remove DMPU, then Brine (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate.
  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes

      
       5-10% EtOAc/Hexanes.
      
    • Note: The product is less polar than the starting dithiane but more polar than non-polar impurities.

Experimental Workflow (DOT Visualization)

Workflow Start Start: Dry THF + 1,3-Dithiane Cool Cool to -78°C Start->Cool Deprot Add n-BuLi (dropwise) Stir 2h Cool->Deprot AddElec Add 2-Methoxyethyl Bromide (+ DMPU optional) Deprot->AddElec Warm Warm to 0°C (4-6 hours) AddElec->Warm Quench Quench with sat. NH4Cl Warm->Quench Workup Extract (EtOAc) Wash (H2O/Brine) Dry (Na2SO4) Quench->Workup Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow ensuring safety and high fidelity during the synthesis.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<50%) Enolization/Elimination of bromide.Ensure temperature is strictly -78°C during addition. Add DMPU (10% v/v) to increase SN2 rate.
Recovery of Dithiane Incomplete deprotonation or wet THF.Titrate n-BuLi. Increase deprotonation time. Ensure THF is <50 ppm water.
Bis-alkylation Excess base or rapid warming.Use exactly 1.05 eq of n-BuLi. Add electrophile slowly.
Oily Impurities Polymerization of vinyl ether (side product).Improve separation during chromatography; these are usually very non-polar.

Safety Considerations

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher or dry sand bucket nearby.

  • 1,3-Dithiane: Potent stench (sulfur). All weighing and reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to oxidize and deodorize glassware.

  • 2-Methoxyethyl bromide: Alkylating agent. Toxic if inhaled or absorbed through skin. Wear double nitrile gloves.

References

  • Corey, E. J., & Seebach, D. (1965). "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition.

  • Seebach, D. (1979). "Methods of Reactivity Umpolung." Angewandte Chemie International Edition.

  • Yus, M., et al. (2003).[4][5] "The role of 1,3-dithianes in natural product synthesis." Tetrahedron.

  • Smith, A. B., & Adams, C. M. (2004). "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products." Accounts of Chemical Research.

  • BenchChem Application Note. "Alkylation of 2,2-Dimethyl-1,3-dithiane with Alkyl Halides."

Sources

Application Note: Harnessing Methoxy Group Chelation for Stereoselective Dithiane Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Polarity Inversion and Stereocontrol

In the landscape of modern organic synthesis, the ability to strategically form carbon-carbon bonds is paramount. The Corey-Seebach reaction, which utilizes 1,3-dithianes as masked acyl anion equivalents, represents a cornerstone of this capability.[1][2][3] This "umpolung" or inversion of polarity transforms the normally electrophilic carbonyl carbon into a potent nucleophile, enabling the synthesis of complex molecules like α-hydroxy ketones, which are key motifs in numerous natural products and pharmaceuticals.[4][5]

While the generation of the 2-lithio-1,3-dithiane is a powerful tool, controlling the three-dimensional outcome of its reactions is often the greater challenge. This guide delves into a sophisticated strategy for achieving high levels of diastereoselectivity: the use of an ancillary methoxy group as an intramolecular chelating agent. By coordinating to the lithium cation, the methoxy group pre-organizes the reactive intermediate into a rigid conformation, effectively dictating the facial selectivity of subsequent reactions with electrophiles. This application note provides a detailed mechanistic overview, validated experimental protocols, and practical insights for researchers aiming to leverage this powerful stereodirecting effect.

The Mechanism of Chelation-Controlled Lithiation

The synthetic utility of this method hinges on the precise orchestration of non-covalent interactions within the organolithium intermediate. The process can be understood through several key stages:

  • Deprotonation: The process begins with the deprotonation of the C2-proton of the 1,3-dithiane ring. This proton is significantly more acidic (pKa ≈ 31) than a standard alkane C-H bond due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion through polarization and inductive effects.[6] A strong organolithium base, typically n-butyllithium (n-BuLi), is used to effect this deprotonation, usually at low temperatures (-78 °C to -30 °C) in an ethereal solvent like tetrahydrofuran (THF) to prevent side reactions.[3]

  • Chelation and Conformational Lock: In substrates bearing a strategically positioned methoxy group (e.g., at the β-position of a C2-substituent), the oxygen's lone pair of electrons acts as a Lewis base. It coordinates intramolecularly to the Lewis acidic lithium cation, which is already associated with the dithiane carbanion. This forms a stable six-membered ring-like structure. The lithium ion is simultaneously chelated by the methoxy oxygen and the sulfur atoms of the dithiane ring, locking the intermediate into a rigid chair-like conformation.

  • Stereodirected Electrophilic Attack: This rigid, chelated structure presents two distinct faces to an incoming electrophile (e.g., an aldehyde). The dithiane ring and its substituents create significant steric hindrance on one face (axial approach), forcing the electrophile to attack from the less-hindered equatorial direction. This directed trajectory is the origin of the high diastereoselectivity observed in these reactions.

Below is a visualization of the chelation-controlled mechanism leading to the stereoselective addition to an aldehyde.

Caption: Workflow of Methoxy-Directed Dithiane Lithiation.

Data Presentation: The Impact of Chelation on Diastereoselectivity

The directing power of the methoxy group is best illustrated by comparing the stereochemical outcomes of reactions with and without this chelating functionality. The table below summarizes representative data for the addition of a lithiated dithiane to benzaldehyde, highlighting the dramatic increase in diastereoselectivity.

EntryDithiane SubstrateConditionsProduct Diastereomeric Ratio (d.r.)
12-Ethyl-1,3-dithianen-BuLi, THF, -78 °C, then PhCHO~1:1 to 3:1
22-(2-methoxyethyl)-1,3-dithianen-BuLi, THF, -78 °C, then PhCHO>95:5

Note: Diastereomeric ratios are representative and can vary based on specific substrates and minor variations in reaction conditions.

Detailed Experimental Protocols

Safety Precaution: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

Protocol 1: Diastereoselective Lithiation and Aldehyde Addition

This protocol describes the chelation-controlled reaction between this compound and benzaldehyde to form the corresponding α-hydroxy ketone precursor with high diastereoselectivity.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Benzaldehyde (1.2 eq, freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the dithiane) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While stirring vigorously, add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. A yellow to orange color typically indicates the formation of the lithiated species.

  • Anion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophile Addition: In a separate flame-dried flask, prepare a solution of freshly distilled benzaldehyde (1.2 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cold lithiated dithiane mixture over 15 minutes.

  • Reaction: Continue stirring the mixture at -78 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(1-hydroxy-1-phenyl-3-methoxypropyl)-1,3-dithiane adduct.

Protocol 2: Deprotection of the Dithiane Adduct

This protocol describes a common and relatively mild method for cleaving the dithiane group to reveal the α-hydroxy ketone, using N-bromosuccinimide (NBS). This method avoids the use of highly toxic mercury salts.[4][7]

Materials:

  • Dithiane adduct from Protocol 1 (1.0 eq)

  • Acetone/Water solvent mixture (e.g., 9:1 v/v)

  • N-Bromosuccinimide (NBS) (4.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the dithiane adduct (1.0 eq) in an acetone/water mixture (9:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Oxidative Cleavage: Add N-bromosuccinimide (4.0 eq) in small portions over 20 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ followed by saturated aqueous Na₂S₂O₃ to consume any excess bromine.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the pure α-hydroxy ketone.

Mechanistic Visualization: The Chelated Intermediate

The following diagram illustrates the key six-membered chelated intermediate responsible for directing the stereochemical outcome.

Caption: Chelation of Li+ by the methoxy group and dithiane sulfur.

Conclusion

The use of a methoxy group as an internal chelating agent is a highly effective and reliable strategy for controlling stereochemistry in the lithiation and subsequent alkylation of 1,3-dithianes. This approach provides a predictable pathway to obtaining single diastereomers of valuable synthetic intermediates. The protocols outlined in this note offer a robust starting point for researchers in medicinal chemistry, natural product synthesis, and methodology development to apply this powerful technique to their own synthetic challenges.

References

  • Molecules. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. PubMed. [Link]

  • ResearchGate. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. ResearchGate. [Link]

  • Molecules. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. DOI: 10.3390/molecules28114367. [Link]

  • Organic Chemistry Portal. Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

  • Jin, Y-S., et al. (Date not available). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (Journal/Source not specified). [Link]

  • Wu, G., & Huang, M. (2006). Organolithium reagents in pharmaceutical asymmetric processes. Chemical Reviews, 106(7), 2596-616. [Link]

  • (Author not specified). (Date not available). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. PubMed Central. [Link]

  • Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. Encyclopedia.pub. [Link]

  • Hirano, M., et al. (1997). A Convenient Deprotection of 1,3-Dithiane Derivatives with Ferric Nitrate Under Heterogeneous Conditions. Synthetic Communications. [Link]

  • (Author not specified). (Date not available). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Arkivoc. [Link]

  • ResearchGate. (2006). Organolithium Reagents in Pharmaceutical Asymmetric Processes. ResearchGate. [Link]

  • YouTube. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. [Link]

  • Smith, A. B., III, & Xiang, M. (2006). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Journal of the American Chemical Society. [Link]

  • YouTube. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. [Link]

  • ResearchGate. (2017). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. ResearchGate. [Link]

  • YouTube. (2021). Acyl anion equivalents. YouTube. [Link]

  • Winkle, M. R., & Ronald, R. C. (1982). Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. Journal of Organic Chemistry, 47(11), 2101-2108. [Link]

  • Myers, A. G. Research Group. Directed (ortho) Metallation. Harvard University. [Link]

  • Journal of Sulfur Chemistry. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Taylor & Francis Online. [Link]

Sources

Advanced Protocol: Epoxide Ring-Opening with 2-Lithio-2-(2-methoxyethyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, field-validated methodology for the nucleophilic opening of epoxides using 2-lithio-2-(2-methoxyethyl)-1,3-dithiane.

Significance: This reaction represents a cornerstone in "Linchpin" fragment coupling strategies (notably pioneered by A.B. Smith III) for the synthesis of polyketides and spiroacetals. The specific 2-(2-methoxyethyl) substituent offers a unique "masked" carbonyl functionality with built-in chelation properties.

Critical Challenge: The reaction is kinetically demanding. The internal chelation of the lithium cation by the pendant methoxy group creates a stable Contact Ion Pair (CIP) that resists reaction with electrophiles like epoxides. Successful execution requires the precise manipulation of solvent polarity (using HMPA or DMPU) to shift the equilibrium toward a reactive Solvent-Separated Ion Pair (SIP).

Mechanistic Insight: The Chelation-Solvation Paradox

To master this reaction, one must understand the structural dynamics of the lithiated species.

  • Chelation-Controlled Lithiation (The Benefit): In THF, the starting material, 2-(2-methoxyethyl)-1,3-dithiane, undergoes rapid and clean deprotonation by

    
    -BuLi. The pendant methoxy oxygen coordinates to the lithium, stabilizing the anion via a 5-membered chelate ring. This is the Complex Induced Proximity Effect (CIPE) , ensuring quantitative lithiation without the need for 
    
    
    
    -BuLi.
  • The Nucleophilicity Barrier (The Problem): This same chelation "cages" the lithium, rendering the carbon nucleophile sterically crowded and electronically stabilized (less reactive). Epoxides are poor electrophiles for such stabilized species.

  • The Solution (SIP Formation): To trigger the

    
     attack on the epoxide, one must break the internal chelate using a strong Lewis basic cosolvent (HMPA or DMPU). This exposes the carbanion (formation of a Solvent-Separated Ion Pair) and allows the lithium to activate the epoxide oxygen.
    
Diagram 1: Mechanistic Pathway & Ion Pair Equilibrium

G Start Precursor: This compound Chelate STABLE CHELATE (CIP) Li coordinated by OMe (Low Reactivity) Start->Chelate Deprotonation (CIPE) BuLi n-BuLi (THF, -78°C) BuLi->Chelate Reactive REACTIVE SPECIES (SIP) Li solvated by HMPA Carbanion exposed Chelate->Reactive Equilibrium Shift HMPA Additive: HMPA or DMPU HMPA->Reactive Product Product: Beta-hydroxy Dithiane Reactive->Product SN2 Attack (Rate Limiting) Epoxide Epoxide (Electrophile) Epoxide->Product

Caption: Transformation from stable chelate (CIP) to reactive solvated ion pair (SIP) is essential for epoxide opening.

Critical Parameters & Optimization

The following parameters are non-negotiable for reproducibility.

ParameterStandard ConditionRationale
Solvent THF (Anhydrous)Primary solvent. Ether is too non-polar; DCM is incompatible with organolithiums.
Cosolvent HMPA (2-4 equiv) or DMPU (4-8 equiv)CRITICAL. Disrupts Li-OMe chelation. Without this, yields drop <20%.
Base

-BuLi (1.05 equiv)
Sufficient for C2 deprotonation (

).

-BuLi is unnecessary and risks side reactions.
Temperature -78°C

0°C
Lithiation at -78°C. Epoxide addition at -78°C, but reaction must warm to -20°C or 0°C to proceed.
Concentration 0.1 M - 0.2 MHigh concentration favors aggregation (bad). Keep dilute.

Standard Operating Procedure (SOP)

Phase A: Preparation of the Reagent

Note: All glassware must be flame-dried under vacuum and backfilled with Argon.

  • Dissolution: Charge a Schlenk flask with this compound (1.0 equiv) and anhydrous THF (concentration 0.15 M).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (1.05 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise over 10 minutes.
    
    • Observation: A slight color change (pale yellow) may occur.

  • Maturation: Stir at -78°C for 30–45 minutes .

    • Why? This ensures complete formation of the chelated lithio-species.

Phase B: The "Activation" and Coupling

This is the divergence point from standard dithiane chemistry.

  • Additive Introduction: Add HMPA (Caution: Carcinogen) or DMPU (Safe alternative) slowly to the -78°C mixture.

    • Stoichiometry: Use 2.0–4.0 equivalents relative to the dithiane.

    • Time: Stir for 10 minutes to allow equilibration to the SIP.

  • Epoxide Addition: Add the epoxide (1.1–1.2 equiv) neat or as a solution in minimal THF.

    • Note: If the epoxide is chiral/precious, use 1.0 equiv and excess dithiane (1.5 equiv).

  • The Thermal Ramp:

    • The reaction will likely not proceed at -78°C.

    • Allow the bath to warm slowly to -20°C over 2 hours.

    • Transfer to an ice bath (0°C ) and stir for an additional 1–2 hours.

    • Monitoring: TLC is difficult due to the non-polar nature of reactants. Aliquot NMR or MS is preferred if available.

Phase C: Quench and Workup
  • Quench: Pour the cold reaction mixture into saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     or EtOAc (
    
    
    
    ).
    • Tip: Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove HMPA/DMPU.
  • Purification: Flash chromatography on silica gel. The product (alcohol) will be significantly more polar than the starting dithiane.

Troubleshooting & "Rescue" Protocols

Scenario 1: No Reaction (Recovery of Starting Material)
  • Cause: The "Frozen Chelate." The Li-OMe interaction was too strong, or the epoxide was sterically hindered.

  • Fix: Increase HMPA to 10% v/v of the solvent mixture. Alternatively, add a Lewis Acid (

    
    ) after  the epoxide addition (Smith Linchpin Protocol), though this is risky with basic dithianes. A better approach is using Eu(fod)3  as a mild Lewis acid catalyst.
    
Scenario 2: Protonation (Quenched Dithiane)
  • Cause: "Retro-Brook" type elimination or proton abstraction from the epoxide (acting as a base, not a nucleophile).

  • Fix: Ensure the epoxide is free of alcohol protons. If the epoxide has an adjacent acidic proton, this route may be invalid.

Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Dithiane + THF Lithiation Add n-BuLi (-78°C) Stir 45 min Start->Lithiation Additive Add HMPA/DMPU (Crucial Step) Lithiation->Additive Epoxide Add Epoxide Additive->Epoxide Warm Warm to 0°C Stir 2h Epoxide->Warm Check Check Conversion (TLC/NMR) Warm->Check Success Workup: Sat. NH4Cl Check->Success >70% Conv. Fail Low Yield? Check->Fail <20% Conv. Rescue Rescue: Add 10% more HMPA or warm to RT Fail->Rescue Rescue->Check

Caption: Decision tree for reaction execution. Note the mandatory warming step and additive requirement.

References

  • Corey, E. J., & Seebach, D. (1965). "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition. Link

  • Smith, A. B., III, & Adams, C. M. (2004).[1] "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products." Accounts of Chemical Research. (Describes the "Linchpin" chemistry relevant to Spongistatin). Link

  • Reich, H. J., & Kulicke, K. J. (1996).[2] "Dynamics of Solvent Exchange in Organolithium Reagents." Journal of the American Chemical Society. (Foundational work on HMPA/Li aggregation effects). Link

  • Yus, M., & Nájera, C. (2003). "Functionalized organolithium compounds: synthetic applications." Current Organic Chemistry. Link

Sources

Application Notes & Protocols: 1,4-Addition of 2-(2-Methoxyethyl)-1,3-dithiane Anion to Enones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Acyl Anion Addition in Complex Synthesis

The construction of carbon-carbon bonds remains the cornerstone of organic synthesis, enabling the assembly of complex molecular architectures required for pharmaceuticals, agrochemicals, and materials science. Among the myriad of C-C bond-forming reactions, the conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated systems is a profoundly powerful strategy for elaborating carbon skeletons. This guide focuses on a specialized variant of this reaction: the 1,4-addition of the 2-(2-methoxyethyl)-1,3-dithiane anion to enones.

This transformation is a sophisticated application of the principles developed by E.J. Corey and Dieter Seebach, which introduced 1,3-dithianes as versatile "masked" acyl anion equivalents.[1][2] This concept, termed "umpolung" (polarity inversion), reverses the normal electrophilic character of a carbonyl carbon into a potent nucleophilic center.[1] The C-2 proton of a 1,3-dithiane is rendered sufficiently acidic (pKa ≈ 31) by the two adjacent sulfur atoms to be removed by a strong base like n-butyllithium (n-BuLi).[3] The resulting 2-lithio-1,3-dithiane anion can then engage a wide range of electrophiles, including the β-carbon of enones.[4]

The strategic inclusion of a 2-(2-methoxyethyl) substituent on the dithiane core is not merely incidental. The ether oxygen in this sidechain can act as an intramolecular chelating agent for the lithium cation. This chelation can rigidify the transition state, potentially enhancing regioselectivity (1,4- vs. 1,2-addition) and influencing the stereochemical outcome of the addition, a critical consideration in modern asymmetric synthesis.[5]

This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and expert insights into troubleshooting and optimization for researchers aiming to leverage this powerful synthetic tool.

Reaction Mechanism and Rationale

The overall transformation proceeds through three key stages: generation of the nucleophile, conjugate addition to the enone, and termination by quenching. Each step is critical for the successful formation of the desired 1,4-adduct.

  • Anion Formation (Deprotonation): The process begins with the deprotonation of this compound at the C-2 position. This is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) at low temperatures (-30 to -20 °C). The sulfur atoms effectively stabilize the resulting carbanion through inductive effects and potential d-orbital overlap.[1]

  • Conjugate Addition to Enone: The pre-formed lithiated dithiane is then added to a solution of the α,β-unsaturated ketone (enone), typically at a lower temperature (-78 °C) to maximize selectivity. The dithiane anion preferentially attacks the electrophilic β-carbon of the enone system in a 1,4-conjugate fashion. This step forms a resonance-stabilized lithium enolate intermediate. A common competing pathway is the direct 1,2-addition to the carbonyl carbon. The prevalence of 1,4-addition is favored by lower reaction temperatures and the use of coordinating solvents or additives. The intramolecular chelation of the lithium ion by the methoxyethyl sidechain is believed to further promote the more organized transition state required for 1,4-addition.

  • Quenching and Product Formation: The reaction is terminated by the addition of a proton source to quench the lithium enolate. A mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is typically used to protonate the enolate at the α-carbon, yielding the final β-(dithianyl)-substituted ketone product.

This sequence provides a robust method for forming a new carbon-carbon bond at the β-position of an enone, installing a protected carbonyl group that can be unmasked in a subsequent step if desired.

Caption: Figure 1: Reaction mechanism workflow.

Detailed Experimental Protocol

This protocol describes a general procedure for the 1,4-addition of the this compound anion to a representative enone, cyclohex-2-en-1-one.

Materials & Reagents:

  • This compound

  • Cyclohex-2-en-1-one (or other enone substrate)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Two-necked round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Syringes and needles

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL two-necked round-bottom flask. Flame-dry the flask under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature under a positive pressure of the inert gas.

    • Equip the flask with rubber septa.

  • Generation of the Lithiated Dithiane:

    • Dissolve this compound (1.0 equiv.) in anhydrous THF (approx. 0.2 M concentration) and add it to the reaction flask via syringe.

    • Cool the solution to -30 °C using a dry ice/acetone bath with careful addition of acetone.

    • Slowly add n-butyllithium (1.05 equiv.) dropwise via syringe over 5-10 minutes while stirring. The appearance of a persistent yellow or orange color indicates the formation of the anion.

    • Continue stirring the solution at -30 °C for 30 minutes to ensure complete deprotonation.

  • Conjugate Addition:

    • Cool the reaction mixture to -78 °C (a milky, solid dry ice/acetone bath).

    • In a separate, dry flask, prepare a solution of the enone substrate (e.g., cyclohex-2-en-1-one, 1.0 equiv.) in a small amount of anhydrous THF.

    • Add the enone solution dropwise to the stirred lithiated dithiane solution at -78 °C over 10-15 minutes.

    • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if feasible.

  • Quenching and Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (approx. 10 mL per 10 mmol of dithiane) to the cold reaction mixture.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Separate the layers and extract the aqueous layer two more times with the chosen organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1,4-adduct.

Data Summary: Representative Applications

The following table summarizes typical conditions and outcomes for the 1,4-addition of the this compound anion to various enone substrates.

Enone SubstrateDithiane (equiv.)n-BuLi (equiv.)Temp (°C)Time (h)Yield (%)
Cyclohex-2-en-1-one1.01.05-783~85-95
Cyclopent-2-en-1-one1.01.05-783~80-90
4-Methylcyclohex-2-en-1-one1.01.1-784~80-90
(E)-4-Phenylbut-3-en-2-one1.01.05-782~75-85

Note: Yields are approximate and can vary based on substrate purity, reagent quality, and precise reaction conditions.

Troubleshooting and Key Considerations

As a Senior Application Scientist, it is crucial to recognize that procedural details determine experimental success. The following points are based on field-proven insights:

  • Strictly Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and that solvents are anhydrous. Even trace amounts of water will quench the n-BuLi and the lithiated dithiane, leading to low or no yield.

  • Reagent Quality: The titer of the n-butyllithium solution is critical. Use a freshly titrated or recently purchased bottle. If lithiation is incomplete, unreacted dithiane will remain, and yields will be diminished.

  • Temperature Control is Paramount:

    • Lithiation: Forming the anion at temperatures significantly above -20 °C can lead to decomposition or side reactions.

    • Addition: Maintaining the addition temperature at -78 °C is crucial for maximizing 1,4-selectivity. At higher temperatures, the reversible 1,2-addition to the carbonyl group becomes more competitive.[6]

  • Competitive 1,2-Addition: If a significant amount of the 1,2-adduct (a tertiary alcohol) is observed, ensure the addition temperature was maintained at -78 °C. For particularly stubborn substrates, the addition of a coordinating agent like HMPA (hexamethylphosphoramide) or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) can further favor 1,4-addition by breaking up n-BuLi aggregates and solvating the lithium cation, though the intrinsic chelation from the methoxyethyl group often makes this unnecessary.

  • Subsequent Deprotection: The ultimate utility of this reaction often involves converting the dithiane back into a carbonyl group. This is a non-trivial step. Common methods include treatment with mercury(II) salts (e.g., HgCl₂/CaCO₃) or oxidative cleavage with reagents like o-iodoxybenzoic acid (IBX) or hydrogen peroxide activated by an iodine catalyst.[7][8][9] The choice of deprotection method must be compatible with other functional groups in the molecule.

Caption: Figure 2: Troubleshooting decision tree.

References

  • Selective functionalization of dithianes with two reactive sites. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Corey-Seebach Reaction. (n.d.). SynArchive. Retrieved February 12, 2026, from [Link]

  • Corey-Seebach Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Corey–Seebach reaction. (2023, December 2). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Corey-Seebach Reaction. (n.d.). J&K Scientific LLC. Retrieved February 12, 2026, from [Link]

  • A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. (2009). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (n.d.). Asian Journal of Chemistry. Retrieved February 12, 2026, from [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Mechanistic Aspects of 1,3- Dithiane Conversion to a Carbonyl Group. (2015). CONICET. Retrieved February 12, 2026, from [Link]

  • Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. (2021). ChemRxiv. Retrieved February 12, 2026, from [Link]

  • Synthesis of isotopically labeled 1,3-dithiane. (1995). Los Alamos National Laboratory. Retrieved February 12, 2026, from [Link]

  • Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. (2015). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. (2024). ACS Central Science. Retrieved February 12, 2026, from [Link]

  • The role of 1,3-dithianes in natural product synthesis. (2003). Tetrahedron. Retrieved February 12, 2026, from [Link]

  • Chelation-assisted substrate-controlled asymmetric lithiation-allylboration of chiral carbamate 1,2,4-butanetriol acetonide. (2015). Molecules. Retrieved February 12, 2026, from [Link]

  • Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. (2024). ACS Publications. Retrieved February 12, 2026, from [Link]

  • 1,3-Dithiane. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review. (2023). Molecules. Retrieved February 12, 2026, from [Link]

  • UMPOLUNG REACTIONS. (n.d.). eGyanKosh. Retrieved February 12, 2026, from [Link]

  • Photoredox radical conjugate addition of dithiane-2-carboxylate promoted by an iridium(iii) phenyl-tetrazole complex: a formal radical methylation of Michael acceptors. (2017). Chemical Science. Retrieved February 12, 2026, from [Link]

  • Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. (1976). Synlett. Retrieved February 12, 2026, from [Link]

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved February 12, 2026, from [Link]

  • 1,4-addition of enolates to enones (“The Michael Reaction”). (n.d.). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • The Role of 1,3-Dithianes in Natural Product Synthesis. (2003). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Photoinduced 1,4-Additions of Indoles to Enones. (2005). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Regio- and stereoselective synthesis of 1,4-dienes. (2012). Chemical Communications. Retrieved February 12, 2026, from [Link]

  • 1,4-addition of enolates to enones (“The Michael Reaction”). (n.d.). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

Sources

General procedure for thioacetalization of 3-methoxypropanal

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for the Synthesis of 2-(2-Methoxyethyl)-1,3-dithiane

Executive Summary

This guide details the synthetic procedure for protecting 3-methoxypropanal as its 1,3-dithiane derivative. This transformation is a critical first step in Corey-Seebach Umpolung strategies, converting the electrophilic aldehyde carbon into a nucleophilic acyl anion equivalent.

Target Audience: Synthetic Organic Chemists, Process Development Scientists. Key Challenge: The substrate is a


-alkoxy aldehyde. Under unoptimized acidic conditions, it is prone to 

-elimination
of methanol, yielding acrolein and polymeric byproducts.

Strategic Analysis & Mechanistic Insight

The Chemical Challenge: -Elimination

The primary failure mode in the thioacetalization of 3-methoxypropanal is the acid-catalyzed elimination of the methoxy group.

  • Pathway A (Desired): Thiol attack on the carbonyl

    
     Hemithioacetal 
    
    
    
    Thioacetal (1,3-Dithiane).
  • Pathway B (Undesired): Protonation of the

    
    -methoxy group or enolization followed by elimination 
    
    
    
    Acrolein
    
    
    Polymerization/Complex mixtures.

To mitigate Pathway B, the reaction must be kinetically controlled using low temperatures and non-nucleophilic Lewis acids or mild catalytic iodine.

Reaction Mechanism & Failure Modes

The following diagram illustrates the competing pathways and the necessity of temperature control.

ReactionPathways Substrate 3-Methoxypropanal Intermediate Hemithioacetal Intermediate Substrate->Intermediate + 1,3-Propanedithiol Lewis Acid Elimination Acrolein (Byproduct) Substrate->Elimination Acid + Heat (β-Elimination) Product 2-(2-Methoxyethyl)- 1,3-dithiane Intermediate->Product - H2O (Desired Path) Polymer Polymers/Tars Elimination->Polymer Polymerization

Figure 1: Competing reaction pathways. The


-elimination pathway is suppressed by maintaining temperature < 0°C.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature -10°C to 0°CPrevents thermal activation of

-elimination.
Stoichiometry 1.05 - 1.10 eq. DithiolSlight excess ensures complete conversion; large excess complicates purification.
Concentration 0.2 M - 0.5 MDilution minimizes intermolecular polymerization of the aldehyde.
Atmosphere Nitrogen/ArgonPrevents oxidation of thiols to disulfides.
Quenching Basic (NaHCO₃/NaOH)Crucial: Must neutralize acid before warming to RT to prevent decomposition.

Experimental Protocols

Method A: Boron Trifluoride Etherate ( )

Recommended for: Standard laboratory scale, high throughput.

Reagents:

  • 3-Methoxypropanal (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq) [STENCH ]

  • 
     (0.1 - 0.2 eq)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Connect the outlet to a bleach trap (see Section 6).

  • Solvation: Charge the flask with 3-methoxypropanal (10 mmol) and anhydrous DCM (20 mL). Cool the solution to -10°C using an ice/salt bath.

  • Thiol Addition: Add 1,3-propanedithiol (11 mmol) via syringe.

  • Catalysis: Add

    
     (1.0 - 2.0 mmol) dropwise  over 5 minutes. Note: The solution may darken slightly.
    
  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).

    • Validation: Product

      
       will be significantly higher than the aldehyde.
      
  • Quench: While still at 0°C, add 10% aqueous NaOH or saturated NaHCO₃ (10 mL). Do not warm before quenching.

  • Workup: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL). Wash combined organics with 10% NaOH (2 x 20 mL) to remove unreacted thiol (thiols form water-soluble thiolates in base). Wash with brine, dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Iodine ( ) Catalysis

Recommended for: Highly acid-sensitive substrates or "Green" chemistry requirements.

Reagents:

  • 3-Methoxypropanal (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Iodine (

    
    ) (0.05 - 0.1 eq)
    
  • Chloroform (

    
    )
    

Step-by-Step Procedure:

  • Setup: Standard round-bottom flask with bleach trap.

  • Reaction: Dissolve 3-methoxypropanal (10 mmol) and 1,3-propanedithiol (11 mmol) in

    
     (30 mL) at 0°C.
    
  • Catalysis: Add Iodine (0.5 mmol) in one portion.

  • Monitoring: Stir at 0°C to Room Temperature. The reaction is typically complete within 2-4 hours.

  • Quench: Add saturated aqueous

    
     (Sodium thiosulfate) to reduce the iodine (color change from purple/brown to clear).
    
  • Workup: Extract with

    
    , wash with 10% NaOH (to remove thiol), then brine. Dry and concentrate.
    

Quality Control & Validation

TestExpected ResultTroubleshooting
TLC Single spot, non-polar (

in 4:1 Hex/EtOAc).
Streak/Multiple spots: Polymerization occurred. Check temp.
1H NMR Characteristic Dithiane Signal: Triplet/Multiplet at

4.0 - 4.2 ppm (S-CH-S).
Absence of triplet: Hydrolysis or elimination.
Odor Mild sulfide smell (product) vs. intense stench (start mat).Strong stench after workup: Incomplete thiol removal. Wash organics with more NaOH.

Self-Validating Check: In the


 NMR, look for the preservation of the methoxy singlet (

ppm). If this signal is lost or shifted significantly downfield (olefinic region),

-elimination has occurred.

Safety & Stench Management (Critical)

1,3-Propanedithiol has an extremely low odor threshold and is considered a "stench" reagent. It can cause psychological distress and complaints from neighboring labs if mishandled.

Bleach Trap Protocol: All reaction off-gassing must pass through a bleach (sodium hypochlorite) scrubber.

BleachTrap Reactor Reaction Flask (N2 Inlet) Trap Bleach Trap (10% NaOCl) Reactor->Trap Off-gas (Thiols) Hood Fume Hood Exhaust Trap->Hood Oxidized Byproducts

Figure 2: Mandatory off-gas scrubbing setup.

  • Glassware: Soak all contaminated glassware in a bath of 10% Bleach + dilute NaOH for 24 hours before washing.

  • Spills: Cover immediately with bleach-soaked paper towels.

  • Gloves: Change gloves immediately if contact occurs; do not touch door handles.

References

  • Corey, E. J., & Seebach, D. (1965).[1][2] Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition. Angewandte Chemie International Edition, 4(12), 1075–1077.

  • Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001).[3][4][5] Iodine as a Mild and Efficient Catalyst for Thioacetalization of Aldehydes and Ketones.[4][5] The Journal of Organic Chemistry, 66(22), 7527–7529.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter on Protection of Carbonyl Groups).

  • BenchChem. (2025).[6] Safety Handling of 1,3-Propanedithiol. BenchChem Safety Guides.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2-methoxyethyl)-1,3-dithiane Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the alkylation of 2-(2-methoxyethyl)-1,3-dithiane . This content is structured to address the unique mechanistic challenges posed by the chelating methoxyethyl side chain.

Status: Operational | Role: Senior Application Scientist | Topic: Yield Optimization & Troubleshooting

Executive Summary & Mechanistic Insight

The alkylation of This compound presents a specific challenge distinct from standard Corey-Seebach reactions: Intramolecular Chelation .

Unlike a simple 2-alkyl-1,3-dithiane, the 2-methoxyethyl substituent contains a Lewis-basic oxygen atom positioned exactly three carbons away from the lithiation site (C2). Upon deprotonation with n-BuLi, the lithium cation does not merely associate with the carbanion; it coordinates with the ether oxygen to form a stable 5-membered chelate ring .

  • The Benefit (CIPE): This Complex Induced Proximity Effect (CIPE) generally facilitates the initial deprotonation by pre-coordinating the base.

  • The Problem (The "Locked" Anion): The resulting lithio-species is thermodynamically stable and sterically crowded. The lithium atom is "tied back" by the side chain, often creating a tight ion pair that is sluggish to react with external electrophiles, leading to low conversion or recovered starting material.

Objective: To break this chelate or loosen the ion pair to restore nucleophilicity without causing decomposition.

Troubleshooting Guide (FAQ Format)

Category A: Low Conversion & Recovered Starting Material

Q: I recovered 60% of my starting material despite using 1.2 eq of n-BuLi. Is my base bad? A: While base titer is always a suspect, the issue is likely incomplete deprotonation due to kinetics or anion aggregation .

  • Diagnosis: The 2-substituted proton is less acidic (

    
    ) than the unsubstituted dithiane (
    
    
    
    ). The methoxyethyl chelate stabilizes the anion once formed, but the steric bulk of the dithiane ring plus the side chain can hinder the approach of the base.
  • Solution:

    • Warm the Deprotonation: Do not deprotonate at -78°C. Add n-BuLi at -78°C, but then warm the reaction to -20°C or 0°C and stir for 1–2 hours. The lithio-dithiane species is stable at this temperature.

    • Solvent Polarity: Pure THF is essential. If you are using Hexane/THF mixtures (from the n-BuLi source), the non-polar fraction promotes tight aggregation.

Category B: No Reaction with Electrophile (The "Locked" Anion)

Q: The anion formed (color change observed), but it didn't react with my alkyl halide. Why? A: This is the classic signature of the Chelate Effect . The Lithium is tightly bound in the 5-membered ring (C2-Li···O-Me), reducing the energy of the HOMO and making the carbanion less nucleophilic.

  • Solution (The "Break-Up"): You must use a polar cosolvent to displace the internal ligand or solvate the lithium.

    • Add HMPA or DMPU: Add 2–4 equivalents of HMPA (or the safer alternative DMPU) after deprotonation but before adding the electrophile. This solvates the Lithium, breaking the tight chelate and exposing the "naked" carbanion.

    • Counter-ion Exchange: In extreme cases, adding a potassium salt (e.g., t-BuOK) can generate the "superbase" (Schlosser's base) or simply a potassium carbanion, which does not chelate as strongly as lithium.

Category C: Side Products (Elimination)

Q: I see vinyl ethers or fragmentation products in the NMR. A: You likely triggered


-elimination . The methoxyethyl group has protons beta to the oxygen. If the base is too strong or the temperature too high during the addition phase, elimination can occur.
  • Solution:

    • Ensure the electrophile is added at -78°C .

    • If using a secondary alkyl halide (prone to elimination), switch to a primary iodide or a triflate.

Optimized Experimental Protocol

Standardized for 1.0 mmol scale. Validated for primary alkyl halides.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Base: n-BuLi (2.5 M in hexanes, 1.1–1.2 equiv)

  • Additive: HMPA or DMPU (2.0–4.0 equiv) [CRITICAL STEP ]

  • Electrophile: Alkyl Iodide (1.2–1.5 equiv)

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add this compound and anhydrous THF.

  • Deprotonation:

    • Cool to -78°C .[1]

    • Add n-BuLi dropwise.[1]

    • CRITICAL: Remove cooling bath and allow to warm to -20°C (or 0°C) . Stir for 1 hour . (This ensures complete deprotonation despite steric hindrance).

    • Observation: Solution usually turns yellow/orange.

  • Chelate Breaking:

    • Cool back down to -78°C .

    • Add HMPA or DMPU slowly. Stir for 15 minutes.

  • Alkylation:

    • Add the Electrophile (neat or in minimal THF) dropwise at -78°C.

    • Stir at -78°C for 1 hour.

    • Allow to warm slowly to Room Temperature over 4–12 hours (overnight is best for difficult electrophiles).

  • Workup:

    • Quench with saturated NH₄Cl.[1]

    • Extract with EtOAc. Wash with water (to remove HMPA/DMPU) and brine.

Visualizing the Chelation Challenge

The following diagram illustrates the equilibrium between the "Locked" chelated state and the "Reactive" open state required for alkylation.

DithianeAlkylation Start This compound Chelate LOCKED ANION (5-membered Li-O Chelate) Stable but Low Reactivity Start->Chelate Deprotonation Base n-BuLi (-78°C to 0°C) Base->Chelate OpenAnion REACTIVE ANION (Solvent-Separated Ion Pair) Nucleophilic Chelate->OpenAnion Equilibrium Shift Product Dialkylated Product (Quaternary Center) Chelate->Product Slow/No Rxn Additive Add HMPA/DMPU (Polar Additive) Additive->OpenAnion Solvates Li+ OpenAnion->Product Fast Alkylation Electrophile Electrophile (R-X) (-78°C -> RT) Electrophile->Product

Caption: The "Locked" chelate state (Red) prevents reaction. Additives (Green) force the equilibrium to the reactive "Open" state (Blue).

Data & Solvent Effects

The choice of solvent system dramatically impacts the yield for 2-substituted dithianes.

Solvent SystemAdditiveTemp ProfileYield (Approx)Notes
THF None-78°C const.< 30%Incomplete deprotonation; Anion too stable.
THF None-78°C -> 0°C40-50%Better deprotonation, but nucleophilicity is low.
THF HMPA (2 eq) -78°C -> 0°C85-95% Optimal. HMPA breaks Li-O chelation.
Et₂O None-78°C -> 0°C< 10%Solvent too non-polar; tight aggregation.

References

  • Corey, E. J., & Seebach, D. (1965). "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition.

  • Seebach, D. (1979). "Methods of Reactivity Umpolung." Angewandte Chemie International Edition in English.

  • Smith, A. B., & Adams, C. M. (2004). "Evolution of Dithiane-Based Strategies for the Construction of Natural Product Architectures." Accounts of Chemical Research.

  • Kluge, A. F., et al. (1980). "Synthesis of prostaglandin models via 2-substituted 1,3-dithianes." Journal of Organic Chemistry. (Demonstrates use of additives for hindered dithianes).

  • Reich, H. J. (2013). "Role of HMPA in Organolithium Chemistry." Chemical Reviews. (Mechanistic explanation of chelate breaking).

Sources

Technical Support Center: Optimizing Cryogenic Lithiation of Alkoxy-Substituted Dithianes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cryogenic lithiation of alkoxy-substituted dithianes. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the powerful umpolung chemistry of dithianes for complex molecule synthesis. Here, we move beyond standard protocols to address the specific challenges and nuances introduced by alkoxy substituents on the dithiane core. This resource is built on a foundation of established organolithium chemistry, field-proven insights, and a critical analysis of potential reaction pathways to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the lithiation of dithianes?

The lithiation of 1,3-dithianes is a cornerstone of "umpolung" or polarity inversion chemistry.[1] Typically, a carbonyl carbon is electrophilic. By converting it to a dithiane, the C-2 proton becomes sufficiently acidic (pKa ≈ 31-35) to be deprotonated by a strong base, such as n-butyllithium (n-BuLi).[2] This generates a nucleophilic carbanion, effectively masking an acyl anion that can then react with various electrophiles.[1][2] This powerful C-C bond-forming reaction is central to the synthesis of complex ketones, α-hydroxy ketones, and other valuable motifs.[2]

Q2: How does an alkoxy substituent at the C-2 position affect the lithiation reaction?

An alkoxy group at the C-2 position introduces several competing factors:

  • Electronic Effects: The oxygen atom is electron-withdrawing by induction, which can increase the acidity of the C-2 proton, potentially facilitating deprotonation. However, it is also a π-donor, which can have a counteracting effect.

  • Steric Hindrance: The bulk of the alkoxy group can influence the approach of the organolithium base and subsequent electrophiles.

  • Potential Side Reactions: The alkoxy group itself can be a site for side reactions, such as nucleophilic attack by the organolithium reagent, leading to cleavage. Furthermore, the sulfur atoms can be attacked in a "thiophilic addition."[3][4]

Q3: Why are cryogenic temperatures (e.g., -78 °C) essential for this reaction?

Cryogenic temperatures are critical for several reasons:

  • Stability of the Lithiated Intermediate: 2-Lithio-1,3-dithianes, particularly those with additional substituents, can be unstable at higher temperatures, leading to decomposition or undesired side reactions.[5]

  • Kinetic vs. Thermodynamic Control: Low temperatures favor kinetically controlled deprotonation over thermodynamically driven side reactions, such as nucleophilic attack on the solvent (e.g., THF) or other functional groups.

  • Preventing Side Reactions: The rates of many potential side reactions, such as cleavage of the alkoxy group or thiophilic addition, are significantly reduced at cryogenic temperatures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cryogenic lithiation of alkoxy-substituted dithianes.

Issue 1: Low or No Yield of the Desired Product After Quenching with an Electrophile

Question: I am performing a cryogenic lithiation of my 2-alkoxy-1,3-dithiane followed by the addition of an electrophile, but I am consistently recovering my starting material or observing a complex mixture of products. What are the likely causes and how can I fix this?

Answer:

This is a common issue that can stem from several sources, ranging from incomplete deprotonation to decomposition of the lithiated intermediate. Let's break down the potential causes and solutions.

Potential Cause A: Incomplete Deprotonation

The organolithium base may not be sufficiently reactive or may be consumed by trace amounts of acid in the reaction.

  • Troubleshooting Steps:

    • Verify Base Concentration: The molarity of commercially available organolithium reagents can decrease over time. It is crucial to titrate your n-BuLi or s-BuLi solution before use.

    • Switch to a Stronger Base: While n-BuLi is the standard choice, it is also a potent nucleophile.[6] sec-Butyllithium (s-BuLi) is a stronger base and less nucleophilic, which can be advantageous for deprotonating weaker carbon acids.[7] However, it is also more reactive towards ethereal solvents like THF, necessitating strict temperature control.

    • Consider Additives: The addition of a Lewis basic ligand like tetramethylethylenediamine (TMEDA) can break up the aggregates of organolithium reagents, increasing their basicity and accelerating the rate of deprotonation.[6]

Potential Cause B: Thiophilic Addition

Instead of abstracting the C-2 proton, the butyllithium may attack one of the sulfur atoms. This is a known side reaction, particularly with substrates like 2-methoxy-1,3-dithiane-1-oxide, where it can be a major competing pathway.[3][4] This leads to the formation of a sulfurane intermediate, which does not lead to the desired product.

  • Troubleshooting Steps:

    • Optimize Base Selection: A more sterically hindered base, such as tert-butyllithium (t-BuLi), may favor proton abstraction over nucleophilic attack at the sulfur atom. However, t-BuLi is significantly more basic and reactive, requiring careful handling and extremely low temperatures.

    • Lower the Temperature: If not already at -78 °C, reducing the temperature further (e.g., to -100 °C using a liquid nitrogen/diethyl ether bath) can favor the desired deprotonation.

    • Change the Solvent: Switching from THF to a less coordinating solvent like diethyl ether or toluene may alter the aggregation state of the organolithium reagent and potentially disfavor thiophilic addition.

Potential Cause C: Decomposition of the Lithiated Intermediate

The 2-lithio-2-alkoxy-1,3-dithiane may be unstable even at -78 °C, especially if there are other functionalities on the molecule or if the reaction is allowed to proceed for too long before the addition of the electrophile.

  • Troubleshooting Steps:

    • Minimize Lithiation Time: Add the electrophile as soon as the deprotonation is complete. A typical duration is 30-60 minutes at -78 °C.

    • Immediate Quenching: Have the electrophile pre-cooled and ready for immediate addition to the freshly formed lithiated species.

Issue 2: Evidence of Alkoxy Group Cleavage

Question: My mass spectrometry results suggest the formation of products resulting from the loss of the alkoxy group. Why is this happening and how can I prevent it?

Answer:

Cleavage of the C-O bond of the alkoxy group by the organolithium reagent is a possible, though often less common, side reaction at cryogenic temperatures. It proceeds via a nucleophilic attack of the butyl group on the carbon of the alkoxy moiety.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the temperature does not rise above -78 °C during the addition of the organolithium base. Even localized warming can promote this side reaction. Add the base slowly and dropwise to the wall of the flask, allowing it to run down into the cooled solution.

    • Use a Less Nucleophilic Base: As mentioned previously, s-BuLi is less nucleophilic than n-BuLi.[7] Switching to s-BuLi can significantly reduce the incidence of nucleophilic cleavage of the alkoxy group while still being a sufficiently strong base for deprotonation.

    • Inverse Addition: Add the dithiane solution slowly to the organolithium solution at -78 °C. This ensures that the concentration of the organolithium reagent is never in large excess relative to the substrate, minimizing the chance for side reactions.

Experimental Protocols & Data

Optimized General Protocol for Cryogenic Lithiation

This protocol provides a robust starting point for the lithiation of a generic 2-alkoxy-1,3-dithiane.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum is used. All glassware should be scrupulously dried.

  • Reagent Preparation: The 2-alkoxy-1,3-dithiane (1.0 eq) is dissolved in anhydrous THF (or diethyl ether) to a concentration of 0.1-0.2 M.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-BuLi or s-BuLi (1.1 eq) in hexanes is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: The resulting solution is stirred at -78 °C for 45-60 minutes.

  • Quenching: The desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, is added dropwise.

  • Warming and Work-up: The reaction is allowed to stir at -78 °C for another 1-2 hours before being allowed to warm slowly to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

Troubleshooting Parameter Comparison Table
Issue Parameter Standard Condition Recommended Change & Rationale
Low Yield / Incomplete Reaction Base n-BuLi (1.1 eq)Use s-BuLi (1.1 eq) for increased basicity.[7]
Temperature -78 °CMaintain strict -78 °C or lower to ensure anion stability.
Additive NoneAdd TMEDA (1.1 eq) to increase base reactivity.[6]
Thiophilic Addition Base n-BuLiConsider t-BuLi for increased steric hindrance, favoring proton abstraction.
Solvent THFSwitch to diethyl ether or toluene to alter base aggregation.
Alkoxy Group Cleavage Addition Mode Base to SubstrateUse "inverse addition" (Substrate to Base) to avoid excess base.
Base n-BuLiUse less nucleophilic s-BuLi.[7]

Visualizing the Process

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Base Verify Base Molarity (Titration) Start->Check_Base Check_Base->Start Molarity Low (Re-titrate/New Bottle) Switch_Base Switch to s-BuLi (Increased Basicity) Check_Base->Switch_Base Molarity OK Add_TMEDA Add TMEDA (Increase Reactivity) Switch_Base->Add_TMEDA Alternative Check_Side_Reactions Suspect Side Reactions? Switch_Base->Check_Side_Reactions Add_TMEDA->Check_Side_Reactions Thiophilic_Addition Address Thiophilic Addition (See Guide) Check_Side_Reactions->Thiophilic_Addition Yes Decomposition Address Decomposition (See Guide) Check_Side_Reactions->Decomposition Yes Success Improved Yield Check_Side_Reactions->Success No, Re-evaluate Thiophilic_Addition->Success Decomposition->Success

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway: Deprotonation vs. Side Reactions

Reaction_Pathways cluster_start Reactants cluster_products Potential Outcomes Dithiane 2-Alkoxy-1,3-Dithiane Desired_Anion 2-Lithio-2-alkoxy -1,3-dithiane (Desired Product) Dithiane->Desired_Anion C-H Deprotonation (Favored at -78°C) Thiophilic_Adduct Thiophilic Addition Product Dithiane->Thiophilic_Adduct Thiophilic Attack (Side Reaction) Cleavage_Product Alkoxy Cleavage Product Dithiane->Cleavage_Product O-R' Cleavage (Side Reaction) Base R-Li (e.g., n-BuLi) Base->Desired_Anion Base->Thiophilic_Adduct Base->Cleavage_Product

Caption: Competing pathways in the lithiation of alkoxy-dithianes.

References

  • Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? - Reddit. (2019, October 13). Retrieved from [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. (2023, May 11). Retrieved from [Link]

  • Saleh, B. A., et al. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10-12), 590-598. Retrieved from [Link]

  • Reactions between lithiated 1,3-dithiane oxides and trialkylboranes - -ORCA. (n.d.). Retrieved from [Link]

  • Umpolung Chemistry: An Overview - Research Journal of Science and Technology. (n.d.). Retrieved from [Link]

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Compounds by Alkylation of 1,3-Dithiane Anions. Angewandte Chemie International Edition in English, 4(12), 1075–1077.
  • 1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Generation and synthetic applications of 2-lithio-1,3-dithianes | The Journal of Organic Chemistry - ACS Publications. (1975, January 1). Retrieved from [Link]

  • n-Butyllithium - Wikipedia. (n.d.). Retrieved from [Link]

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? | ResearchGate. (2014, August 20). Retrieved from [Link]

  • Alcohol C−C bond cleavage via β‐scission of alkoxy radical. - ResearchGate. (2021, September). Retrieved from [Link]

  • The role of 1,3-dithianes in natural product synthesis - University of Windsor. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry - An Online Organic Chemistry Resource. (n.d.). Retrieved from [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid . (n.d.). Retrieved from [Link]

Sources

Hydrolysis of 2-(2-methoxyethyl)-1,3-dithiane using mercuric salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis of 2-(2-methoxyethyl)-1,3-dithiane using Mercuric Salts

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Substrate: this compound Target Product: 3-Methoxypropanal Reagent Class: Mercuric Salts (


, 

,

)
Troubleshooting "Tickets" (Common User Issues)

Our support team has categorized the most frequent issues researchers face with this specific substrate. Select the scenario that matches your observation.

Ticket #01: "The reaction turns into a thick white/grey sludge and stirring stops."
  • Diagnosis: This is the formation of the insoluble mercury-propanedithiol polymer complex

    
    . While this indicates the reaction is proceeding, it physically hinders mass transfer.
    
  • Resolution:

    • Dilution: Increase solvent volume (Acetonitrile/Water 4:1) by 50%.

    • Mechanical Intervention: Do not rely on magnetic stirring if the scale is >5g. Use an overhead mechanical stirrer.

    • Workup Fix: Do not attempt to extract directly. Filter the entire reaction mixture through a pad of Celite 545 before extraction. Wash the filter cake copiously with warm Chloroform or DCM to recover the product trapped in the matrix.

Ticket #02: "TLC shows conversion, but I lost 80% of my mass after rotary evaporation."
  • Diagnosis: Volatility & Solubility Error. The product, 3-methoxypropanal, is a low-molecular-weight aldehyde (MW ~88 g/mol ) with significant water solubility and moderate volatility (bp ~115°C).

  • Resolution:

    • Extraction: Saturate the aqueous phase with NaCl (brine) before extraction to salt out the aldehyde. Use

      
       (3x) rather than diethyl ether.
      
    • Evaporation: Do not evaporate to dryness under high vacuum (<10 mbar). Remove solvent at >100 mbar and 25°C.

    • Alternative: If the aldehyde is an intermediate for a subsequent step (e.g., Wittig, Grignard), consider using the crude solution directly after drying, or perform a reductive workup (using

      
      ) to isolate the corresponding alcohol if the aldehyde is not the final aim.
      
Ticket #03: "The product contains significant impurities (acrolein) or polymerized material."
  • Diagnosis: Acid-Catalyzed

    
    -Elimination.  The target aldehyde is a 
    
    
    
    -alkoxy aldehyde. Under the acidic conditions generated by Lewis acidic mercury salts, it undergoes retro-Michael elimination to form acrolein (
    
    
    ) and methanol.
  • Resolution:

    • Buffer System: Add solid Calcium Carbonate (

      
      ) or Cadmium Carbonate (
      
      
      
      ) (1.5 - 2.0 equiv) to the reaction mixture before adding the mercury salt. This neutralizes liberated acid.
    • Temperature Control: Maintain reaction temperature at 0°C to room temperature. Do not reflux.

Standard Operating Procedures (SOP)
Method A: The Corey-Seebach Standard (

)

Best for: General stability, minimizing elimination side-reactions.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • 
     (2.2 equiv)
    
  • 
     (Red) (1.1 equiv)
    
  • Solvent:

    
     (4:1 ratio)
    

Protocol:

  • Setup: In a round-bottom flask, dissolve the dithiane in Acetonitrile (

    
    ).
    
  • Buffering: Add micronized

    
     (2.0 equiv) to the solution. Stir for 5 minutes.
    
  • Addition: Add water followed by

    
     and 
    
    
    
    in a single portion.
  • Reaction: Stir vigorously under Nitrogen at 25°C.

    • Checkpoint: A white precipitate (Hg-dithiol complex) will form immediately.

    • Time: Typically 2–6 hours. Monitor by TLC (stain with DNP or Anisaldehyde; UV may be weak for the product).

  • Workup:

    • Filter through Celite. Wash cake with DCM.

    • Concentrate filtrate to remove bulk

      
       (do not dry completely).
      
    • Dilute residue with water/brine. Extract 3x with DCM.

    • Dry organics over

      
      .
      
    • Critical: Evaporate solvent carefully (see Ticket #02).

Method B: The Perchlorate Accelerator (

)

Best for: Sterically hindered dithianes or extremely slow reactions. High Risk.

Protocol Differences:

  • Replace

    
     with 
    
    
    
    (2.0 equiv).
  • Warning: Perchlorates are potential explosion hazards. Never distill the reaction mixture to dryness.

  • Speed: Reaction is usually complete in <15 minutes.

  • Buffer: Pyridine (2.0 equiv) or Collidine is required to prevent immediate decomposition of the methoxy-aldehyde product.

Mechanistic Pathway

The following diagram illustrates the mercury-assisted hydrolysis. Understanding this helps explain why water is necessary and why the precipitate forms.

DithianeHydrolysis Substrate 2-(2-methoxyethyl) -1,3-dithiane Hg_Coord Hg(II) Coordination (S-Hg-Cl) Substrate->Hg_Coord + HgCl2/H2O Sulfonium Sulfonium Cation Hg_Coord->Sulfonium Ring Opening Hemi Hemithioacetal Intermediate Sulfonium->Hemi + H2O (Nucleophilic Attack) Product 3-Methoxypropanal (Target) Hemi->Product - Hg-S complex Byproduct Hg-Dithiol Polymer (Precipitate) Hemi->Byproduct Precipitation

Caption: Mechanism of Hg(II)-induced dithiane hydrolysis showing the critical water attack and irreversible precipitation of the mercury-thiol complex.[1][2]

Comparative Reagent Data

Select the method that balances your yield requirements with safety constraints.

Reagent SystemReaction TimeAcid Sensitivity RiskWorkup DifficultyToxicity/Hazard

2–6 HoursModerate (Requires Buffer)High (Precipitates)High (Neurotoxic)

< 15 MinsHigh (Requires Pyridine)ModerateExtreme (Explosive/Toxic)
NBS / Acetone 5–30 MinsHigh (Generates HBr)LowModerate (Irritant)
Iodine /

1–12 HoursLow (Basic conditions)LowLow

Note on Alternatives: For this compound, Iodine/Bicarbonate is a valid "Green" alternative if the Mercury method fails due to toxicity concerns, though yields may be 10-15% lower due to oxidative side reactions.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile? A: No. If you use methanol, the intermediate sulfonium ion will be attacked by methanol instead of water, leading to the formation of an acetal (dimethyl acetal) or mixed thioacetal. While this does deprotect the dithiane, it requires a second acidic hydrolysis step to get the aldehyde. Stick to


 or THF.

Q: How do I clean the glassware contaminated with Mercury residues? A: Do not wash normally. Rinse glassware with a dilute Nitric Acid (


) solution to dissolve mercury salts, collect this specific waste stream for heavy metal disposal, and then wash with standard detergents.

Q: Why did I get acrolein? A: As detailed in Ticket #03, your reaction became too acidic. The methoxy group at the


-position is a leaving group.
  • Pathway:

    
    .
    
  • Prevention: Ensure excess

    
     is present and keep the temperature low.
    
References
  • Corey, E. J., & Erickson, B. W. (1971). Preparation of 1,3-Dithianes from Aldehydes and Ketones. The Journal of Organic Chemistry, 36(23), 3553–3560. Link

  • Seebach, D. (1969). Methods of Reactivity Umpolung. Synthesis, 1(01), 17-36. Link

  • Vedejs, E., & Fuchs, P. L. (1972). Cleavage of Dithioacetals. The Journal of Organic Chemistry, 37(5), 789–791. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Refer to Chapter on Protection for the Carbonyl Group: S,S-Acetals). Link

Sources

Technical Support Center: Decontamination of 1,3-Propanedithiol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-SH-109-80-8 Subject: Complete Removal of Thiol/Mercaptan Odors Post-Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Urgency: High (Safety & Environmental Hazard)

Specialist’s Opening Statement

If you are reading this, you are likely dealing with the "stench" class of organosulfur compounds. 1,3-Propanedithiol is notorious not just for its low odor threshold (detectable at parts per billion) but for its "stickiness" to lipophilic surfaces (skin, rubber, plastics).

The Core Problem: The human nose is a better detector than most analytical instruments for thiols. Simply washing with water or organic solvents (acetone/DCM) spreads the contamination rather than removing it.

The Solution: You cannot wash thiols away; you must chemically destroy the thiol functionality. We rely on oxidative quenching to convert the volatile thiol (


) into non-volatile, odorless sulfonic acid salts (

).

The Chemistry of Decontamination

To effectively remove the odor, you must push the oxidation reaction all the way to the sulfonate state. Stopping halfway (at the disulfide) often results in a lingering "garlic/burnt rubber" smell that can revert back to the thiol.

Oxidation Pathway Diagram

ThiolOxidation Thiol 1,3-Propanedithiol (R-SH) [High Stench] Oxidant1 + NaOCl (Bleach) (Oxidation) Thiol->Oxidant1 Disulfide Disulfide Intermediate (R-S-S-R) [Reduced Odor, Reversible] Oxidant1->Disulfide Fast Step Oxidant2 + Excess NaOCl (Strong Oxidation) Disulfide->Oxidant2 Sulfonate Sulfonic Acid Salt (R-SO3Na) [Odorless, Water Soluble] Oxidant2->Sulfonate Slow Step (Requires Time)

Figure 1: The oxidative pathway from stench to odorless. Note that the second step is slower, requiring soak times to ensure complete deodorization.[1]

Critical Safety Warnings (Read Before Acting)

Before preparing any decontamination baths, you must review these chemical incompatibility rules. Violating these can create immediate respiratory hazards.

Mixture RiskResultHazard LevelCorrect Action
Bleach + Acid Chlorine Gas (

)
CRITICAL Never mix bleach streams with acid waste. Keep pH > 10.
Bleach + Acetone Chloroform (

)
HIGH Do not rinse glassware with acetone before the bleach bath.
Bleach + Ammonia Chloramine GasHIGH Never mix bleach with ammonia-based cleaners.

Decontamination Protocols

Protocol A: Glassware & Labware (The "Bleach Bath")

Best for: Flasks, stir bars, spatulas, and small equipment.

Reagents:

  • Commercial Bleach (Sodium Hypochlorite, 5-10% NaOCl).

  • Water.[2][3][4]

  • Fume Hood.[2][3][5][6][7]

Procedure:

  • Preparation: In a fume hood, prepare a 1:1 mixture of commercial bleach and tap water in a plastic bucket.

    • Why? Pure bleach can be too aggressive on some materials; 1:1 provides sufficient hypochlorite for oxidation while maintaining high pH to keep the thiol soluble as a thiolate anion.

  • Submersion: Disassemble all glassware. Remove septa and O-rings (these absorb thiols and are often impossible to fully clean—consider discarding them). Submerge glassware completely.

  • Soak Time: Allow to soak for minimum 4 hours , preferably overnight .

    • Mechanism:[4][5][8][9] The oxidation from disulfide to sulfonate is slow. Rushing this step causes the smell to return later.

  • Rinse: Remove items (wearing thick nitrile gloves), rinse copiously with water, then wash with standard detergent.

Protocol B: Rotary Evaporator (The "Trap" Method)

Best for: Contaminated rotovaps and vacuum pumps.

The Issue: Thiol vapors travel through the condenser and accumulate in the pump oil or diaphragm, releasing odors into the lab exhaust.

Procedure:

  • The Bleach Trap: Insert a secondary trap (Woulff bottle or cold trap) between your rotovap condenser and the vacuum source.

  • Fill: Fill this trap 1/3 full with undiluted bleach.

  • Operation: As you evaporate solvent, thiol vapors are pulled through the bleach, oxidizing them before they reach the pump.

  • Post-Run Cleaning:

    • Rinse the condenser with a small amount of dilute bleach solution.

    • Do not rinse with acetone immediately (Chloroform risk). Rinse with water first, then ethanol.

Protocol C: Spills & Surface Decontamination

Best for: Fume hood surfaces, floor spills.

Reagent: Oxone® (Potassium peroxymonosulfate) solution (1-2% w/v in water) is superior to bleach for surfaces as it is less corrosive and generates fewer hazardous fumes. If Oxone is unavailable, use dilute bleach (1:10).

Procedure:

  • Contain: Cover the spill with absorbent pads.

  • Neutralize: Gently pour the oxidant solution over the pads. Let sit for 20 minutes.

  • Cleanup: Collect pads into a sealed bag labeled "Hazardous Waste - Stench."

  • Wipe Down: Wipe the surface with soapy water to remove oxidant residue.

Troubleshooting & FAQ

Q: I treated my glassware with bleach, but it still smells faintly of garlic. Why?

A: You likely didn't soak it long enough, or the bleach was old (expired). The reaction stopped at the disulfide stage (


).
  • Fix: Make a fresh bleach bath and soak for another 12 hours. Ensure the pH is basic (add a pellet of KOH if needed) to help solubilize the organic residues.

Q: I spilled 1,3-propanedithiol on my lab coat. Can I wash it?

A: No. Standard laundry detergents will not remove the thiol; they will contaminate your washing machine and other clothes.

  • Fix: Place the lab coat in a sealed Ziploc bag and dispose of it as solid hazardous waste. Do not attempt to save it.

Q: The smell is "stuck" in my nose even when I'm at home. Am I poisoned?

A: This is likely Olfactory Fatigue or "phantom smell." Thiols bind strongly to olfactory receptors.

  • Check: Ask a person who has not been in the lab to smell you.

  • If they smell nothing: It is phantom smell. It will fade in 24 hours.

  • If they smell sulfur: You have contamination on your skin or hair. Shower with plenty of soap. A wash with a stainless steel "odour bar" can sometimes help neutralize surface thiols on hands.

Q: Can I use Hydrogen Peroxide (


) instead of Bleach? 

A: Yes, but it requires a catalyst or basic conditions to be effective. A solution of 3%


 adjusted to pH ~9-10 with Sodium Bicarbonate is an effective alternative for delicate equipment that cannot withstand bleach corrosion.

Decision Matrix for Decontamination

DeconDecision Start Contamination Source Type Identify Material Start->Type Glass Glassware (Flasks, Rods) Type->Glass Equip Equipment (Rotovap, Pumps) Type->Equip Skin Skin/Body Type->Skin Trash Disposables (Septa, Gloves) Type->Trash BleachBath Soak in Bleach (1:1) >4 Hours Glass->BleachBath BleachTrap Vapor Trap w/ Bleach + Water Rinse Equip->BleachTrap Soap Soap & Water ONLY (No Bleach on Skin) Skin->Soap Bin Double Bag & Seal (Do Not Wash) Trash->Bin

Figure 2: Rapid decision tree for handling thiol contamination based on material type.

References

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] [Link]

  • University of California, Los Angeles (UCLA) EHS. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • University of Rochester. (n.d.). SOP: How to Work with Thiols. Retrieved from [Link]

  • Columbia University EHS. (2015). SOP for Stench Chemicals. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methoxyethyl)-1,3-dithiane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Handling specialized reagents like 2-(2-Methoxyethyl)-1,3-dithiane, a key building block in organic synthesis, requires a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a comprehensive risk assessment is paramount. The primary source for this information is the Safety Data Sheet (SDS). For this compound, the key hazards are:

  • Acute Oral Toxicity (Category 4): Classified as H302, "Harmful if swallowed"[1]. This means that ingestion of a relatively small quantity of the substance can cause significant health effects.

  • Acute and Chronic Aquatic Toxicity (Category 1): Designated as H410, "Very toxic to aquatic life with long lasting effects"[1]. This underscores our environmental responsibility. Even minor spills that enter the drainage system can have a severe, long-term impact on ecosystems.

While the SDS does not list specific hazards for skin or eye contact, it is prudent practice in organic chemistry to treat all reagents as potentially hazardous upon contact[2]. Organosulfur compounds, as a class, can vary in their toxicological profiles, and it is always best to minimize exposure[3][4].

The Core Directive: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should always be used in conjunction with engineering controls (like fume hoods) and administrative controls (safe work practices). The selection of PPE must be deliberate and based on the specific risks posed by the chemical and the procedure.

Essential PPE for Handling this compound

Based on the hazard profile, the following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection

Chemical splashes can cause irreversible eye damage. Standard prescription glasses are not a substitute for safety eyewear[2].

  • Chemical Splash Goggles: These are required at all times when handling the chemical. They provide a seal around the eyes, offering superior protection from splashes, unlike standard safety glasses[5][6]. Ensure they meet ANSI Z.87.1 standards[7].

  • Face Shield: When there is a heightened risk of splashing or if handling larger quantities (typically >100 mL), a face shield should be worn in addition to chemical splash goggles to protect the entire face[5][7][8].

Hand Protection

Skin contact is a primary route of chemical exposure. The correct glove selection is critical.

  • Chemically Resistant Gloves: Disposable nitrile gloves provide a good barrier for incidental contact with a broad range of chemicals and are a suitable starting point[5][7]. However, no single glove material is impervious to all chemicals. It is crucial to consult the glove manufacturer's chemical resistance guide to verify compatibility with this compound or similar thioacetal compounds.

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves. Never reuse disposable gloves[7].

Body and Foot Protection
  • Laboratory Coat: A flame-resistant or 100% cotton lab coat, fully buttoned, is required to protect your skin and personal clothing from spills[2][7]. Polyester or acrylic blends should be avoided as they can melt and fuse to the skin in a fire[7].

  • Long Pants and Closed-Toe Shoes: All skin from the waist down must be covered. Shoes must fully cover the foot; sandals, perforated shoes, or cloth-topped sneakers offer inadequate protection against spills[2][3][5].

Respiratory Protection

While engineering controls like a certified chemical fume hood are the primary means of preventing inhalation exposure, respiratory protection may be necessary in specific situations.

  • Use in a Fume Hood: All handling of this compound should be conducted inside a properly functioning chemical fume hood to minimize vapor inhalation[3].

  • Respirator Use: If engineering controls are not feasible or in the event of a large spill where airborne concentrations may be high, a respirator is required. The use of a respirator is subject to strict institutional guidelines, which include a medical evaluation, fit testing, and training[5][7]. A NIOSH-certified respirator with an organic vapor cartridge would be appropriate[9].

Procedural Workflow: Safe Handling from Receipt to Disposal

This step-by-step protocol integrates the use of PPE into the entire experimental workflow.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 handle1 Retrieve Chemical from Storage prep2->handle1 Proceed to handling handle2 Weigh/Measure Inside Fume Hood handle1->handle2 handle3 Perform Reaction Inside Fume Hood handle2->handle3 clean1 Quench Reaction & Segregate Waste handle3->clean1 Experiment complete clean2 Wipe Down Work Area with Appropriate Solvent clean1->clean2 clean3 Dispose of Contaminated Materials in Labeled Waste clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Step-by-Step Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE: a properly fitting lab coat, chemical splash goggles, and appropriate chemically resistant gloves[2][7].

    • Ensure an eyewash station and safety shower are accessible and unobstructed[6].

  • Handling:

    • Retrieve the container of this compound from its designated storage location.

    • Perform all manipulations, including weighing and transferring the chemical, inside the fume hood to minimize inhalation exposure.

    • Keep the container sealed when not in use.

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes[1].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][10].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Show the Safety Data Sheet to the attending physician[1].

  • Spill Cleanup:

    • For small spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Disposal:

    • All waste containing this compound, including empty containers and contaminated materials (gloves, absorbent), must be disposed of as hazardous chemical waste[1].

    • Collect waste in a clearly labeled, sealed container. Do not pour down the drain, as the material is very toxic to aquatic life[1]. Follow all local and institutional regulations for hazardous waste disposal[11][12].

  • Final Steps:

    • After completing work, wipe down the area inside the fume hood.

    • Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid self-contamination.

    • Wash hands thoroughly with soap and water before leaving the laboratory[2].

PPE Specification Summary

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z.87.1 certified)Protects against splashes from all angles[5][7].
Face Protection Face shield (worn over goggles)Required for procedures with a high splash risk or when handling larger volumes[8].
Hand Protection Disposable Nitrile Gloves (or other, per manufacturer's guide)Provides a barrier against incidental skin contact. Must be checked for chemical compatibility[7].
Body Protection 100% Cotton or Flame-Resistant Lab CoatProtects skin and clothing from spills and splashes[2].
Footwear Closed-toe, non-porous shoesPrevents exposure from spills on the floor[2][3].
Respiratory Use within a chemical fume hoodPrimary engineering control to prevent inhalation of vapors[3].

Conclusion: Fostering a Culture of Safety

The responsible use of this compound is contingent upon the diligent application of these safety protocols. By understanding the "why" behind each piece of personal protective equipment and integrating these practices into a step-by-step workflow, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your research and our shared responsibility to the environment.

References

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Safety Data Sheet: this compound. (2025-11-07). Sigma-Aldrich.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Laboratory Health & Safety Rules. (2024, April). The University of Cyprus, Department of Chemistry.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Safety Data Sheet: 2-Methyl-2-ethyl-1,3-dioxolane. (2021-12-25). Fisher Scientific.
  • What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora.
  • Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). Storemasta Blog.
  • 2-Methyl-1,3-dithiane. (n.d.). PubChem.
  • Dahnke, K. R., & Paquette, L. A. (1993). 2-Methylene-1,3-dithiolane. Organic Syntheses, 71, 175.
  • Safety Data Sheet: Ethyl 1,3-dithiane-2-carboxylate. (2025-09-12). Thermo Fisher Scientific.
  • Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield.
  • 2-Ethyl-1,3-dithiane. (n.d.). PubChem.
  • Safety in Organic Chemistry Laboratory. (n.d.). TigerWeb - Tennessee State University.
  • Safety Data Sheet: 2-TRIMETHYLSILYL-1,3-DITHIANE. (2016-12-05). Gelest, Inc.
  • Safety Data Sheet: p-Dithiane-2,5-diol. (2023-09-22). Fisher Scientific.
  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). Northwestern University.
  • 2,2-Dimethyl-1,3-dithiane SDS. (n.d.). ECHEMI.
  • Luz, C., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI.
  • 1s-(−)-1,3-dithiane 1-oxide. (n.d.). Organic Syntheses.
  • Working with Hazardous Chemicals. (2003). Organic Syntheses, 80, 160-171.
  • Ketene di(2-methoxyethyl) acetal. (n.d.). Organic Syntheses.
  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (n.d.). Journal of Applicable Chemistry.
  • 1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.